Product packaging for N-Oxalylglycine(Cat. No.:CAS No. 148349-66-0)

N-Oxalylglycine

Cat. No.: B118758
CAS No.: 148349-66-0
M. Wt: 147.09 g/mol
InChI Key: BIMZLRFONYSTPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-oxalylglycine is an amino dicarboxylic acid that is iminodiacetic acid with an oxo substituent. It is used as an inhibitor of alpha-ketoglutarate dependent (EC 1.14.11.*) enzymes. It has a role as an EC 1.14.11.* (oxidoreductase acting on paired donors, 2-oxoglutarate as one donor, incorporating 1 atom each of oxygen into both donors) inhibitor. It is an amino dicarboxylic acid and a N-acylglycine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5NO5 B118758 N-Oxalylglycine CAS No. 148349-66-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(carboxymethylamino)-2-oxoacetic acid
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InChI

InChI=1S/C4H5NO5/c6-2(7)1-5-3(8)4(9)10/h1H2,(H,5,8)(H,6,7)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BIMZLRFONYSTPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)NC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO5
Source PubChem
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DSSTOX Substance ID

DTXSID20200601
Record name Oxalylglycine
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Molecular Weight

147.09 g/mol
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CAS No.

5262-39-5
Record name N-Oxalylglycine
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Record name Oxalylglycine
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Record name Oxalylglycine
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Record name N-OXALYLGLYCINE
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Record name N-(CARBOXYCARBONYL)GLYCINE
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Foundational & Exploratory

N-Oxalylglycine: An In-Depth Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Oxalylglycine (NOG) is a cell-permeable small molecule that functions as a structural analog of α-ketoglutarate. This property allows it to act as a competitive inhibitor of a broad class of enzymes known as α-ketoglutarate-dependent dioxygenases. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its primary targets: the Prolyl Hydroxylase Domain-containing proteins (PHDs) and the Jumonji C (JmjC) domain-containing histone lysine demethylases (JMJDs). Inhibition of these enzymes leads to significant downstream effects, most notably the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) and the modulation of histone methylation states, respectively. This document details the signaling pathways involved, provides quantitative data on enzyme inhibition, and outlines key experimental protocols for studying the effects of this compound.

Core Mechanism of Action: Competitive Inhibition of α-Ketoglutarate-Dependent Dioxygenases

This compound's primary mechanism of action is its ability to compete with the endogenous co-substrate α-ketoglutarate (also known as 2-oxoglutarate) for the active site of Fe(II)-dependent oxygenases.[1][2] By binding to the active site, this compound prevents the binding of α-ketoglutarate, thereby inhibiting the catalytic activity of these enzymes.[2] This inhibitory action is central to its biological effects.

Inhibition of Prolyl Hydroxylase Domain (PHD) Enzymes

Under normal oxygen conditions (normoxia), PHD enzymes (primarily PHD1, PHD2, and PHD3) utilize molecular oxygen and α-ketoglutarate to hydroxylate specific proline residues within the oxygen-dependent degradation domain (ODDD) of the HIF-1α subunit.[3][4] This hydroxylation event serves as a recognition signal for the von Hippel-Lindau (VHL) tumor suppressor protein, which is a component of an E3 ubiquitin ligase complex.[4] The VHL complex then polyubiquitinates HIF-1α, targeting it for rapid degradation by the proteasome.[3]

This compound competitively inhibits PHD enzymes, preventing the hydroxylation of HIF-1α.[5][6] This lack of hydroxylation prevents VHL binding and subsequent ubiquitination, leading to the stabilization and accumulation of HIF-1α protein.[4] The stabilized HIF-1α then translocates to the nucleus, where it dimerizes with the constitutively expressed HIF-1β subunit. This heterodimer binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating their transcription.[6]

Key downstream targets of HIF-1 include genes involved in angiogenesis (e.g., Vascular Endothelial Growth Factor - VEGF), glucose metabolism (e.g., Glucose Transporter 1 - GLUT1), and cell survival.[7][8]

Inhibition of Jumonji C (JmjC) Domain-Containing Histone Lysine Demethylases (JMJDs)

This compound also acts as an inhibitor of JmjC domain-containing histone demethylases.[9][10] These enzymes are critical for epigenetic regulation, as they remove methyl groups from lysine residues on histone tails.[11] The methylation status of histones plays a crucial role in chromatin structure and gene expression. By inhibiting JMJDs, this compound can lead to alterations in histone methylation patterns, thereby influencing the transcriptional landscape of the cell.[10]

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound against various α-ketoglutarate-dependent dioxygenases has been quantified through in vitro enzyme assays. The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's efficacy against specific enzyme isoforms.

Enzyme Target FamilySpecific EnzymeIC50 (μM)Reference(s)
Prolyl Hydroxylases (PHDs) PHD12.1[9][12]
PHD25.6[9][12][13]
Factor Inhibiting HIF (FIH)0.36[11]
Jumonji Demethylases (JMJDs) JMJD2A250[12][13][14]
JMJD2C500[12][13][14]
JMJD2D-[9]
JMJD2E24[12][13][14]
JMJD50.15[11]
Other 2OG Oxygenases Aspartate/asparagine-β-hydroxylase (AspH)11.1[11]

Signaling Pathways and Experimental Workflows

This compound-Mediated HIF-1α Stabilization Pathway

HIF_Stabilization_Pathway cluster_normoxia Normoxia (No NOG) cluster_nog Normoxia + this compound cluster_nucleus Normoxia + this compound alphaKG α-Ketoglutarate PHD PHD Enzymes alphaKG->PHD Co-substrate HIF1a_normoxia HIF-1α PHD->HIF1a_normoxia Hydroxylates HIF1a_OH Hydroxylated HIF-1α HIF1a_normoxia->HIF1a_OH VHL VHL E3 Ligase HIF1a_OH->VHL Recognized by Proteasome Proteasome HIF1a_OH->Proteasome Targeted to VHL->HIF1a_OH Ubiquitinates Degradation Degradation Proteasome->Degradation NOG This compound PHD_inhibited PHD Enzymes NOG->PHD_inhibited Inhibits HIF1a_nog HIF-1α PHD_inhibited->HIF1a_nog No Hydroxylation HIF1a_stabilized Stabilized HIF-1α HIF1a_nog->HIF1a_stabilized Accumulates Nucleus Nucleus HIF1a_stabilized->Nucleus Translocates to HIF1_complex HIF-1 Complex HIF1a_stabilized->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex HRE HRE HIF1_complex->HRE Binds to Target_Genes Target Gene Transcription (VEGF, GLUT1, etc.) HRE->Target_Genes Activates

Caption: this compound-mediated stabilization of HIF-1α.

Experimental Workflow for Investigating this compound Effects

Experimental_Workflow Start Start: Hypothesis Formulation Cell_Culture Cell Culture (e.g., HeLa, HEK293) Start->Cell_Culture NOG_Treatment This compound Treatment (Dose-response and Time-course) Cell_Culture->NOG_Treatment Protein_Analysis Protein Level Analysis NOG_Treatment->Protein_Analysis mRNA_Analysis mRNA Level Analysis NOG_Treatment->mRNA_Analysis Enzyme_Assay In Vitro Enzyme Assay NOG_Treatment->Enzyme_Assay Western_Blot Western Blot for HIF-1α and downstream targets Protein_Analysis->Western_Blot qPCR qPCR for HIF-1 target genes (e.g., VEGF, GLUT1) mRNA_Analysis->qPCR PHD_Inhibition_Assay PHD Inhibition Assay Enzyme_Assay->PHD_Inhibition_Assay JMJD_Inhibition_Assay JMJD Inhibition Assay Enzyme_Assay->JMJD_Inhibition_Assay Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis qPCR->Data_Analysis PHD_Inhibition_Assay->Data_Analysis JMJD_Inhibition_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General workflow for studying this compound.

Experimental Protocols

Cell Culture and Treatment with this compound

This protocol outlines the general procedure for treating cultured mammalian cells with this compound to study its effects on HIF-1α stabilization and target gene expression.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (NOG) powder

  • Sterile, nuclease-free water or DMSO for stock solution preparation

  • Cell culture plates or flasks

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

  • Cell Seeding: Plate cells at a desired density in appropriate culture vessels and allow them to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.

  • NOG Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 100 mM) by dissolving the powder in sterile, nuclease-free water or DMSO.[15] Filter-sterilize the stock solution using a 0.22 µm syringe filter. Store aliquots at -20°C.

  • Treatment: Dilute the NOG stock solution in fresh, pre-warmed complete cell culture medium to the desired final concentrations (e.g., 10 µM, 100 µM, 1 mM). Remove the old medium from the cells and replace it with the NOG-containing medium. Include a vehicle control (medium with the same concentration of water or DMSO as the highest NOG concentration).

  • Incubation: Return the cells to the incubator and incubate for the desired time period (e.g., 4, 8, 16, 24 hours).

  • Cell Harvesting: After the incubation period, harvest the cells for downstream analysis (e.g., protein extraction for Western blotting or RNA isolation for qPCR).

Western Blotting for HIF-1α Stabilization

This protocol describes the detection of HIF-1α protein levels in cell lysates by Western blotting following treatment with this compound.

Materials:

  • Cell lysates from NOG-treated and control cells

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels (e.g., 7.5% acrylamide)

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against HIF-1α (e.g., rabbit polyclonal)

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells on ice using RIPA buffer with inhibitors. Scrape the cells and collect the lysate. Centrifuge at high speed to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Mix a defined amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes. Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against HIF-1α (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 7.

  • Detection: Apply ECL reagents to the membrane and visualize the protein bands using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against a loading control to confirm equal protein loading.

Quantitative PCR (qPCR) for HIF-1 Target Gene Expression

This protocol details the measurement of mRNA levels of HIF-1 target genes (e.g., VEGF, GLUT1) in response to this compound treatment.

Materials:

  • RNA from NOG-treated and control cells

  • RNA isolation kit (e.g., TRIzol or column-based kits)

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • Gene-specific primers for target genes (e.g., VEGF, GLUT1) and a housekeeping gene (e.g., GAPDH, β-actin)

  • qPCR instrument

Procedure:

  • RNA Isolation: Isolate total RNA from the harvested cells using a commercial RNA isolation kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Measure the RNA concentration and assess its purity (A260/A280 ratio) using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe a defined amount of RNA (e.g., 1 µg) into cDNA using a cDNA synthesis kit.[13]

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing the cDNA template, SYBR Green or TaqMan master mix, and forward and reverse primers for the target gene and the housekeeping gene in separate wells of a qPCR plate.

  • qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (denaturation, annealing, and extension).

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in target gene expression in NOG-treated samples compared to the control samples, normalized to the housekeeping gene.[16]

In Vitro PHD Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound on PHD enzymes in a cell-free system.

Materials:

  • Recombinant PHD enzyme (e.g., PHD2)

  • HIF-1α peptide substrate containing the proline residue to be hydroxylated

  • α-ketoglutarate

  • Fe(II) (e.g., (NH4)2Fe(SO4)2)

  • Ascorbate

  • This compound

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Detection system (e.g., antibody-based detection of hydroxylated peptide, mass spectrometry, or a coupled enzyme assay)

Procedure:

  • Reaction Setup: In a microplate, prepare reaction mixtures containing the assay buffer, recombinant PHD enzyme, Fe(II), and ascorbate.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction wells. Include a no-inhibitor control.

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor for a short period (e.g., 10-15 minutes) at the reaction temperature (e.g., 37°C).

  • Reaction Initiation: Initiate the reaction by adding a mixture of the HIF-1α peptide substrate and α-ketoglutarate.

  • Incubation: Incubate the reaction for a defined period (e.g., 30-60 minutes) at the reaction temperature.

  • Reaction Termination: Stop the reaction (e.g., by adding EDTA or acid).

  • Detection: Measure the extent of proline hydroxylation using a suitable detection method.

  • Data Analysis: Plot the enzyme activity against the concentration of this compound and determine the IC50 value.

In Vitro Histone Demethylase (JMJD) Inhibition Assay

This protocol outlines a method to measure the inhibitory effect of this compound on JmjC domain-containing histone demethylases.

Materials:

  • Recombinant JMJD enzyme (e.g., JMJD2A, JMJD2C)

  • Methylated histone peptide substrate or full-length histones

  • α-ketoglutarate

  • Fe(II)

  • Ascorbate

  • This compound

  • Assay buffer (e.g., HEPES, pH 7.5)

  • Detection system (e.g., formaldehyde detection, antibody-based detection of demethylated product, mass spectrometry)[11]

Procedure:

  • Reaction Setup: Prepare reaction mixtures in a microplate containing assay buffer, recombinant JMJD enzyme, Fe(II), and ascorbate.

  • Inhibitor Addition: Add a range of concentrations of this compound to the wells. Include a no-inhibitor control.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor for a brief period (e.g., 10-15 minutes) at the reaction temperature (e.g., 37°C).

  • Reaction Initiation: Start the reaction by adding a mixture of the methylated histone substrate and α-ketoglutarate.

  • Incubation: Incubate the reaction for a specific time (e.g., 60 minutes) at the reaction temperature.

  • Reaction Termination: Stop the reaction (e.g., by adding a strong acid).

  • Detection: Quantify the demethylase activity. A common method is to measure the formaldehyde produced during the demethylation reaction.[11]

  • Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Conclusion

This compound serves as a powerful research tool for elucidating the roles of α-ketoglutarate-dependent dioxygenases in various biological processes. Its ability to competitively inhibit PHDs and JMJDs provides a means to manipulate the HIF-1α signaling pathway and epigenetic modifications, respectively. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to investigate the multifaceted mechanism of action of this compound and to explore its potential therapeutic applications. Further research into the selectivity of this compound and the development of more specific inhibitors will be crucial for translating these findings into clinical practice.

References

The Biological Function of N-Oxalylglycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Oxalylglycine (NOG) is a potent, cell-permeable small molecule that functions as a structural analog of α-ketoglutarate (also known as 2-oxoglutarate). This competitive antagonism forms the basis of its biological activity, enabling it to act as a broad-spectrum inhibitor of α-ketoglutarate-dependent dioxygenases. These enzymes play critical roles in a variety of cellular processes, including hypoxic response, epigenetic regulation, and collagen biosynthesis. This technical guide provides an in-depth overview of the biological functions of this compound, its mechanism of action, and its impact on key signaling pathways. Quantitative data on its inhibitory activity are presented, along with conceptual diagrams of its molecular interactions and experimental workflows.

Core Mechanism of Action: Competitive Inhibition of α-Ketoglutarate-Dependent Dioxygenases

This compound's primary biological function stems from its role as a competitive inhibitor of α-ketoglutarate (α-KG)-dependent dioxygenases.[1][2][3] These enzymes utilize α-KG and molecular oxygen as co-substrates to catalyze a wide range of oxidative reactions, including hydroxylation and demethylation.[4] NOG, being isosteric to α-KG, binds to the active site of these enzymes, preventing the binding of the natural co-substrate and thereby inhibiting their catalytic activity.[2][5] This inhibitory action is not a result of initiating hydroxylation but rather mimicking the initial binding steps.

The inhibition of this broad class of enzymes by this compound has significant downstream effects on multiple signaling pathways, most notably the Hypoxia-Inducible Factor (HIF) pathway and epigenetic modifications mediated by histone demethylases.

Key Biological Functions and Affected Signaling Pathways

Induction of the Hypoxic Response via HIF Pathway Stabilization

One of the most well-characterized functions of this compound is its ability to mimic a hypoxic state in cells under normoxic conditions. It achieves this by inhibiting HIF prolyl hydroxylases (PHDs), which are α-KG-dependent enzymes responsible for the degradation of the alpha subunit of Hypoxia-Inducible Factor (HIF-α).[6][7]

Under normal oxygen levels, PHDs hydroxylate specific proline residues on HIF-α. This modification is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-α for proteasomal degradation.[8] By inhibiting PHDs, this compound prevents this hydroxylation, leading to the stabilization and accumulation of HIF-α.[7] The stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-response elements (HREs) in the promoters of target genes. This transcriptional activation leads to the expression of proteins involved in angiogenesis, erythropoiesis, and glucose metabolism, among other adaptive responses to low oxygen.[8][9]

HIF_Pathway_Inhibition cluster_normoxia Normoxia cluster_NOG This compound Presence aKG α-Ketoglutarate PHDs HIF Prolyl Hydroxylases (PHDs) aKG->PHDs Co-substrate HIFa_p HIF-α (Pro-OH) PHDs->HIFa_p VHL VHL E3 Ligase HIFa_p->VHL Recognition Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination HIFa HIF-α HIFa->PHDs Hydroxylation NOG This compound PHDs_i HIF Prolyl Hydroxylases (PHDs) NOG->PHDs_i Inhibition HIFa_s HIF-α (Stable) HIFab HIF-α/β Dimer HIFa_s->HIFab Dimerization with HIF-β Nucleus Nucleus HIFab->Nucleus Nuclear Translocation HRE Hypoxia Response Element (HRE) Nucleus->HRE Binding TargetGenes Target Gene Expression HRE->TargetGenes Activation

Figure 1. Inhibition of the HIF pathway by this compound.
Epigenetic Modulation through Inhibition of Histone Demethylases

This compound also plays a significant role in epigenetic regulation by inhibiting Jumonji C (JmjC) domain-containing histone demethylases (KDMs).[6][10] These enzymes are α-KG-dependent dioxygenases that remove methyl groups from lysine residues on histone tails, a key process in regulating chromatin structure and gene expression.

By inhibiting various JMJD enzymes, such as JMJD2A, JMJD2C, and JMJD2D, this compound can prevent the demethylation of specific histone marks, such as H3K9me3 and H3K36me3.[6][11] This can lead to the maintenance of a more condensed chromatin state and transcriptional repression of target genes. The role of histone demethylases in diseases like cancer has made their inhibitors, including this compound, valuable tools for research and potential therapeutic development.[10][12]

Histone_Demethylation_Inhibition cluster_demethylation Normal Histone Demethylation cluster_NOG_demethylation This compound Presence aKG_d α-Ketoglutarate JMJD JmjC Histone Demethylases (JMJD) aKG_d->JMJD Co-substrate H3K9me2 Histone H3 (Lys9-dimethyl) JMJD->H3K9me2 H3K9me3 Histone H3 (Lys9-trimethyl) H3K9me3->JMJD Demethylation NOG_d This compound JMJD_i JmjC Histone Demethylases (JMJD) NOG_d->JMJD_i Inhibition H3K9me3_s Histone H3 (Lys9-trimethyl) Maintained GeneSilencing Transcriptional Repression H3K9me3_s->GeneSilencing Leads to

Figure 2. Inhibition of histone demethylation by this compound.
Inhibition of Collagen Synthesis

This compound is also a known inhibitor of collagen prolyl-4-hydroxylase (C-P4H), an α-KG-dependent enzyme essential for collagen synthesis.[5][13] C-P4H catalyzes the formation of 4-hydroxyproline in collagen, a post-translational modification crucial for the stability of the collagen triple helix at physiological temperatures.[14] Inhibition of C-P4H by this compound can therefore disrupt collagen production, a process with therapeutic implications for fibrotic diseases.[13][15]

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound varies depending on the specific α-KG-dependent dioxygenase. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) and inhibitory constants (Ki) for several key enzymes.

Enzyme TargetEnzyme ClassIC50 Value (μM)Ki Value (μM)Reference(s)
PHD1 (Prolyl Hydroxylase Domain 1)HIF Prolyl Hydroxylase2.1-[6][10]
PHD2 (Prolyl Hydroxylase Domain 2)HIF Prolyl Hydroxylase5.6-[6][10]
JMJD2A (Jumonji Domain-Containing 2A)Histone Demethylase250-[10][11]
JMJD2C (Jumonji Domain-Containing 2C)Histone Demethylase500-[10][11]
JMJD2E (Jumonji Domain-Containing 2E)Histone Demethylase24-[10][11]
FIH (Factor Inhibiting HIF)Asparaginyl Hydroxylase0.36-[16]
AspH (Aspartate/Asparagine-β-Hydroxylase)Hydroxylase11.1-[16]
JMJD5Histone Demethylase0.15-[16]
TauD (Taurine/α-ketoglutarate dioxygenase)Dioxygenase-~290[17]

Experimental Protocols: A Conceptual Overview

Detailed experimental protocols for assessing the activity of this compound typically involve in vitro enzyme inhibition assays and cell-based assays to measure downstream effects.

In Vitro Enzyme Inhibition Assay (Conceptual Workflow)

The IC50 values of this compound against specific α-KG-dependent dioxygenases are often determined using in vitro inhibition assays. A common approach involves measuring the activity of the purified enzyme in the presence of varying concentrations of the inhibitor.

Enzyme_Inhibition_Assay Start Start Prepare Prepare Assay Buffer with Purified Enzyme, α-KG, and Substrate Start->Prepare AddNOG Add Varying Concentrations of this compound Prepare->AddNOG Incubate Incubate at Optimal Temperature and Time AddNOG->Incubate Measure Measure Enzyme Activity (e.g., product formation, co-substrate consumption) Incubate->Measure Analyze Analyze Data to Determine IC50 Value Measure->Analyze End End Analyze->End

Figure 3. Conceptual workflow for an in vitro enzyme inhibition assay.
Cell-Based HIF-α Stabilization Assay (Conceptual Workflow)

To assess the effect of this compound on the HIF pathway in a cellular context, researchers often perform Western blot analysis to detect the stabilization of HIF-α.

HIF_Stabilization_Assay Start Start Culture Culture Cells under Normoxic Conditions Start->Culture Treat Treat Cells with Varying Concentrations of this compound Culture->Treat Lyse Lyse Cells and Prepare Protein Extracts Treat->Lyse SDS Perform SDS-PAGE and Western Blot Analysis Lyse->SDS Probe Probe with Antibodies against HIF-α and a Loading Control SDS->Probe Detect Detect and Quantify HIF-α Protein Levels Probe->Detect End End Detect->End

Figure 4. Conceptual workflow for a cell-based HIF-α stabilization assay.

Applications in Research and Drug Development

The ability of this compound to modulate the activity of α-KG-dependent dioxygenases makes it a valuable tool for:

  • Studying the Hypoxic Response: NOG and its cell-permeable derivative, Dimethyloxalylglycine (DMOG), are widely used to induce a hypoxic-like state in vitro and in vivo for research purposes.[9][18]

  • Epigenetic Research: As an inhibitor of histone demethylases, NOG helps to elucidate the role of these enzymes in gene regulation and disease.[6][19]

  • Drug Development: The diverse roles of α-KG-dependent dioxygenases in pathophysiology have made them attractive drug targets. This compound and its derivatives serve as lead compounds for the development of more selective inhibitors for therapeutic applications in areas such as anemia, ischemic diseases, and cancer.[8][12] For instance, this compound-conjugated hyaluronic acid has been explored as a pro-angiogenic prodrug.[12]

Conclusion

This compound is a multifaceted molecule whose biological functions are centered on its ability to competitively inhibit α-ketoglutarate-dependent dioxygenases. Its impact on the HIF signaling pathway, epigenetic regulation, and collagen synthesis has established it as an indispensable tool for researchers and a foundational compound in the development of novel therapeutics. A thorough understanding of its mechanism of action and inhibitory profile is crucial for its effective application in both basic and translational research.

References

N-Oxalylglycine: An In-depth Technical Guide to its Function as an Alpha-Ketoglutarate Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Oxalylglycine (NOG) is a cell-permeable small molecule that serves as a structural analog of α-ketoglutarate (α-KG). This property allows it to act as a competitive inhibitor of a broad range of α-KG-dependent dioxygenases. These enzymes play crucial roles in various cellular processes, including hypoxic signaling, epigenetic regulation, and collagen biosynthesis.[1][2][3] By competitively binding to the α-KG binding site on these enzymes, NOG effectively blocks their catalytic activity, making it a valuable tool for studying the physiological and pathological roles of these enzymes and a potential therapeutic agent.[2][4]

This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, its impact on the hypoxia-inducible factor (HIF) signaling pathway, and detailed experimental protocols for its use in research settings.

Core Mechanism of Action: Competitive Inhibition of α-KG-Dependent Dioxygenases

This compound's primary mechanism of action is its ability to mimic α-ketoglutarate and compete for the same binding site on α-KG-dependent dioxygenases.[4][5] These enzymes utilize α-KG as a co-substrate to catalyze the hydroxylation of various target proteins. NOG, by occupying the active site, prevents the binding of α-KG and thereby inhibits the hydroxylation reaction.[2]

The most well-studied targets of NOG are the prolyl hydroxylase domain (PHD) enzymes (also known as Egl-Nine Homologs or EGLNs) and Factor Inhibiting HIF (FIH-1).[6][7] These enzymes are critical regulators of the HIF-1α transcription factor. NOG also inhibits other α-KG-dependent dioxygenases, such as the Jumonji C (JmjC) domain-containing histone demethylases.[8][9]

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound against various α-KG-dependent dioxygenases has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values provide a measure of the concentration of NOG required to reduce the enzyme's activity by 50%.

Enzyme TargetIC50 Value (µM)Reference
Prolyl Hydroxylase Domain 1 (PHD1)2.1[6][8]
Prolyl Hydroxylase Domain 2 (PHD2)5.6[6][8]
Prolyl Hydroxylase Domain 2 (PHD2)2.52 ± 0.6[10]
Jumonji Domain-Containing Protein 2A (JMJD2A)250[6][8]
Jumonji Domain-Containing Protein 2C (JMJD2C)500[6][8]
Jumonji Domain-Containing Protein 2E (JMJD2E)24[8][9]
Taurine/α-ketoglutarate dioxygenase (TauD)Kᵢ ≈ 290
Prolyl 4-hydroxylaseKᵢ = 1.9 - 7.8[5]

The HIF-1α Signaling Pathway and this compound's Role

Under normoxic (normal oxygen) conditions, the HIF-1α subunit of the HIF-1 transcription factor is continuously synthesized and rapidly degraded.[11][12] This degradation is initiated by the hydroxylation of specific proline residues (Pro402 and Pro564) within the oxygen-dependent degradation domain (ODDD) of HIF-1α by PHD enzymes.[13][14] This hydroxylation event allows the von Hippel-Lindau (VHL) tumor suppressor protein to recognize and bind to HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome.[13] Additionally, FIH-1 hydroxylates an asparagine residue (Asn803) in the C-terminal transactivation domain of HIF-1α, which blocks its interaction with the transcriptional coactivators p300/CBP.[15][16]

Under hypoxic (low oxygen) conditions, the activity of PHDs and FIH-1 is inhibited due to the lack of their co-substrate, molecular oxygen.[14] This leads to the stabilization and accumulation of HIF-1α in the nucleus.[17] Nuclear HIF-1α then dimerizes with the constitutively expressed HIF-1β subunit to form the active HIF-1 transcription factor.[11][18] HIF-1 then binds to hypoxia-responsive elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis (e.g., Vascular Endothelial Growth Factor - VEGF), glucose metabolism, and cell survival.[13][15]

This compound mimics the hypoxic state by directly inhibiting the activity of PHDs and FIH-1, even under normoxic conditions.[2][7] This inhibition prevents the degradation of HIF-1α, leading to its stabilization, nuclear translocation, and the activation of downstream target genes.

HIF_Pathway_NOG cluster_normoxia Normoxia (High Oxygen) cluster_hypoxia_NOG Hypoxia (Low Oxygen) or NOG Treatment O2 O₂ PHD PHD O2->PHD aKG α-KG aKG->PHD HIF1a_OH HIF-1α-OH HIF1a_cyto HIF-1α (cytoplasm) HIF1a_cyto->HIF1a_OH Hydroxylation HIF1a_stable HIF-1α (stabilized) HIF1a_cyto->HIF1a_stable Stabilization VHL VHL HIF1a_OH->VHL Binding Proteasome Proteasome HIF1a_OH->Proteasome Ubiquitination Ub Ubiquitin VHL->Ub Ub->Proteasome Degradation Degradation Proteasome->Degradation NOG This compound NOG->PHD Inhibition HIF1_dimer HIF-1 Dimer HIF1a_stable->HIF1_dimer Nuclear Translocation & Dimerization HIF1b HIF-1β HIF1b->HIF1_dimer p300_CBP p300/CBP HIF1_dimer->p300_CBP Recruitment HRE HRE (DNA) HIF1_dimer->HRE Binding p300_CBP->HRE VEGF VEGF Gene HRE->VEGF Transcription Angiogenesis Angiogenesis VEGF->Angiogenesis Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incellulo In Cellulo Analysis cluster_functional Functional Assays Enzyme_Assay Enzyme Inhibition Assay (e.g., PHD2, FIH-1) IC50 Determine IC50 of NOG Enzyme_Assay->IC50 Cell_Treatment Cell Treatment with NOG IC50->Cell_Treatment Inform Dosing HIF_Stabilization Assess HIF-1α Stabilization (Western Blot / ELISA) Cell_Treatment->HIF_Stabilization Gene_Expression Analyze Downstream Gene Expression (qPCR for VEGF, etc.) HIF_Stabilization->Gene_Expression Protein_Expression Analyze Downstream Protein Expression (ELISA for VEGF, etc.) Gene_Expression->Protein_Expression Angiogenesis_Assay Tube Formation Assay Protein_Expression->Angiogenesis_Assay Cell_Migration Cell Migration/Invasion Assay Protein_Expression->Cell_Migration

References

N-Oxalylglycine: A Technical Guide to its Role in the Inhibition of HIF Prolyl Hydroxylase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hypoxia-Inducible Factor (HIF) is a critical transcription factor in cellular adaptation to low oxygen environments, orchestrating the expression of genes involved in angiogenesis, erythropoiesis, and metabolism. The stability and activity of the HIF-1α subunit are tightly regulated by a family of Fe(II) and 2-oxoglutarate (2-OG) dependent enzymes known as HIF prolyl hydroxylases (PHDs). Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-1α, targeting it for proteasomal degradation. N-Oxalylglycine (NOG), a structural analog of 2-OG, acts as a potent competitive inhibitor of PHDs. By binding to the active site of these enzymes, NOG prevents the hydroxylation of HIF-1α, leading to its stabilization and the subsequent activation of hypoxic signaling pathways. This technical guide provides an in-depth overview of the mechanism of action of this compound, its inhibitory kinetics, and detailed experimental protocols for its application in research and drug development.

Mechanism of Action: Competitive Inhibition of HIF Prolyl Hydroxylases

This compound's inhibitory effect stems from its structural similarity to the endogenous PHD co-substrate, 2-oxoglutarate.[1] As a 2-OG mimetic, NOG competitively binds to the active site of PHDs, chelating the essential Fe(II) ion and preventing the binding and subsequent oxidative decarboxylation of 2-OG.[2] This blockade of the catalytic cycle inhibits the prolyl hydroxylation of HIF-1α, thereby preventing its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[3][4] The accumulation of HIF-1α allows for its translocation to the nucleus, heterodimerization with HIF-1β, and binding to Hypoxia Response Elements (HREs) in the promoter regions of target genes, initiating their transcription.[3][5]

Quantitative Data: Inhibitory Potency of this compound

The inhibitory potency of this compound against the three main PHD isoforms (PHD1, PHD2, and PHD3) has been characterized by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The following tables summarize the available quantitative data.

InhibitorTargetIC50 (µM)Reference
This compoundPHD12.1[6]
This compoundPHD25.6[6]
This compoundPHD351.3[7]
InhibitorTargetKi (µM)CommentsReference
This compoundProlyl 4-hydroxylase1.9 - 7.8Competitive with respect to 2-oxoglutarate[8]
This compoundProlyl 4-hydroxylase40For Oxalylalanine, another derivative[8]

Experimental Protocols

In Vitro HIF Prolyl Hydroxylase (PHD) Inhibition Assay

This protocol describes a colorimetric assay to measure the activity of PHDs and the inhibitory effect of this compound by detecting the consumption of the co-substrate α-ketoglutarate (2-OG).[7]

Materials:

  • Recombinant human PHD enzyme (e.g., PHD2)

  • HIF-1α peptide substrate (containing the target proline residue)

  • α-ketoglutarate (2-OG)

  • This compound (NOG)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 µM FeCl2, 2 mM Ascorbate)

  • Trichloroacetic acid (TCA)

  • 2,4-dinitrophenylhydrazine (DNPH) solution

  • Sodium hydroxide (NaOH)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, HIF-1α peptide substrate, and 2-OG in a microcentrifuge tube.

  • To test for inhibition, add varying concentrations of this compound to the reaction mixture. For the control (uninhibited reaction), add the vehicle (e.g., DMSO).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the recombinant PHD enzyme.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).[7]

  • Stop the reaction by adding TCA to a final concentration of 5%.[7]

  • Centrifuge the samples to pellet the precipitated protein.

  • Transfer the supernatant to a new 96-well plate.

  • Add DNPH solution to each well and incubate for 20 minutes at room temperature to allow for the derivatization of the remaining 2-OG.[7]

  • Add NaOH to develop the color.

  • Measure the absorbance at 425 nm using a microplate reader.[7] The amount of 2-OG consumed is inversely proportional to the absorbance.

Cell-Based Assay for HIF-1α Stabilization by Western Blot

This protocol details the detection of HIF-1α protein levels in cultured cells treated with this compound using Western blotting.

Materials:

  • Cell line of interest (e.g., HeLa, HepG2)

  • Cell culture medium and supplements

  • This compound (or its cell-permeable prodrug, Dimethyloxalylglycine - DMOG)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibody against HIF-1α (e.g., 1:500 to 1:2000 dilution)[9]

  • Primary antibody against a loading control (e.g., β-actin or α-tubulin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound or DMOG for a specified duration (e.g., 4-16 hours). Include an untreated control.

  • Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[9]

  • Incubate the membrane with the primary antibody against HIF-1α overnight at 4°C.[9]

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Wash the membrane with TBST.

  • Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

Visualizations: Signaling Pathways and Experimental Workflows

HIF-1α Signaling Pathway and this compound Inhibition

HIF_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia_inhibition Hypoxia / NOG Inhibition O2 O2 PHDs PHDs O2->PHDs Two_OG 2-Oxoglutarate Two_OG->PHDs HIF1a_OH HIF-1α-OH PHDs->HIF1a_OH HIF1a_normoxia HIF-1α HIF1a_normoxia->PHDs Hydroxylation VHL VHL Complex HIF1a_OH->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation NOG This compound NOG->PHDs Inhibition HIF1a_hypoxia HIF-1α HIF1_dimer HIF-1 Dimer HIF1a_hypoxia->HIF1_dimer HIF1b HIF-1β HIF1b->HIF1_dimer Nucleus Nucleus HIF1_dimer->Nucleus Translocation HRE HRE (DNA) HIF1_dimer->HRE Binding Target_Genes Target Genes (VEGF, EPO, etc.) HRE->Target_Genes Activation Transcription Transcription Target_Genes->Transcription

Caption: HIF-1α signaling under normoxia and its stabilization by this compound.

Experimental Workflow for In Vitro PHD Inhibition Assay

experimental_workflow start Start prep_reagents Prepare Reaction Mix (Buffer, HIF-1α peptide, 2-OG) start->prep_reagents add_nog Add this compound (or vehicle control) prep_reagents->add_nog pre_incubate Pre-incubate at 37°C add_nog->pre_incubate add_phd Initiate with PHD Enzyme pre_incubate->add_phd incubate Incubate at 37°C add_phd->incubate stop_reaction Stop Reaction with TCA incubate->stop_reaction centrifuge Centrifuge Samples stop_reaction->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant add_dnph Add DNPH Solution transfer_supernatant->add_dnph incubate_dnph Incubate at RT add_dnph->incubate_dnph add_naoh Add NaOH incubate_dnph->add_naoh read_absorbance Read Absorbance at 425 nm add_naoh->read_absorbance end End read_absorbance->end

Caption: Workflow for an in vitro PHD inhibition assay using this compound.

Conclusion

This compound is a valuable tool for researchers and drug developers studying the HIF signaling pathway. Its well-characterized mechanism as a competitive inhibitor of PHDs, coupled with its potent activity, makes it an effective agent for stabilizing HIF-1α and inducing a hypoxic response in vitro and in cell-based models. The experimental protocols provided in this guide offer a starting point for investigating the effects of this compound and other potential PHD inhibitors. Further research into the isoform selectivity and downstream effects of such inhibitors will continue to be a critical area of investigation for the development of novel therapeutics for a range of ischemic and oncologic diseases.

References

N-Oxalylglycine: A Broad-Spectrum Inhibitor of 2-Oxoglutarate Oxygenases - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-Oxalylglycine (NOG) is a potent, cell-permeable small molecule that acts as a broad-spectrum inhibitor of 2-oxoglutarate (2-OG) dependent oxygenases. As a structural analog of 2-oxoglutarate, NOG competitively binds to the active site of these enzymes, thereby modulating a wide array of cellular processes. This technical guide provides an in-depth overview of NOG's mechanism of action, its inhibitory profile against various 2-OG oxygenases, detailed experimental protocols for its characterization, and a visualization of its impact on key signaling pathways.

Core Concepts: Mechanism of Action

This compound is an isostere of 2-oxoglutarate, a key co-substrate for a large family of non-heme iron(II) oxygenases. These enzymes play critical roles in diverse biological processes, including collagen biosynthesis, hypoxic response, and epigenetic regulation. NOG exerts its inhibitory effect by competing with 2-OG for binding to the Fe(II) center in the enzyme's active site.[1][2] This competitive inhibition effectively blocks the catalytic activity of the enzyme, leading to downstream cellular effects. Its cell-permeable derivative, dimethyloxalylglycine (DMOG), is often used in cell-based assays, as it is readily hydrolyzed to NOG intracellularly.[3]

Data Presentation: Inhibitory Profile of this compound

The broad-spectrum nature of this compound is evident from its ability to inhibit a range of 2-oxoglutarate dependent oxygenases. The following table summarizes the half-maximal inhibitory concentrations (IC50) of NOG against several key enzymes.

Enzyme FamilyTarget EnzymeIC50 (µM)Reference
Hypoxia-Inducible Factor (HIF) Hydroxylases Prolyl Hydroxylase Domain 1 (PHD1)2.1[4][5]
Prolyl Hydroxylase Domain 2 (PHD2)5.6 - 12.3[4][5]
Factor Inhibiting HIF (FIH)0.36
Histone Demethylases (JmjC domain-containing) Jumonji Domain-Containing Protein 2A (JMJD2A)250[4][5]
Jumonji Domain-Containing Protein 2C (JMJD2C)500[4][5]
Jumonji Domain-Containing Protein 2E (JMJD2E)24[4][5]
Other 2-OG Oxygenases Aspartate/Asparagine-β-Hydroxylase (AspH)11.1

Signaling Pathway Visualization

HIF-1α Signaling Pathway Under Normoxia and the Effect of this compound

Under normal oxygen conditions (normoxia), the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α) is continuously targeted for degradation. Prolyl Hydroxylase Domain (PHD) enzymes utilize 2-oxoglutarate and oxygen to hydroxylate specific proline residues on HIF-1α. This hydroxylation event is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which polyubiquitinylates HIF-1α, marking it for proteasomal degradation. This compound, by inhibiting PHDs, prevents this hydroxylation, leading to the stabilization and accumulation of HIF-1α, which can then translocate to the nucleus and activate the transcription of hypoxia-responsive genes.[6][7]

HIF1a_Signaling cluster_normoxia Normoxia cluster_inhibition This compound Inhibition 2OG_O2 2-Oxoglutarate + O2 PHDs PHD Enzymes 2OG_O2->PHDs HIF-1α_OH HIF-1α (Pro-OH) PHDs->HIF-1α_OH HIF-1α_p HIF-1α (Pro) HIF-1α_p->HIF-1α_OH Hydroxylation HIF-1α_s HIF-1α (Stabilized) VHL VHL E3 Ligase HIF-1α_OH->VHL Proteasome Proteasomal Degradation VHL->Proteasome Polyubiquitination Ub Ubiquitin Ub->VHL NOG This compound PHDs_i PHD Enzymes NOG->PHDs_i Inhibition Nucleus Nucleus HIF-1α_s->Nucleus Gene_Expression Hypoxia-Responsive Gene Expression Nucleus->Gene_Expression

HIF-1α regulation by PHDs and its stabilization by this compound.

Experimental Protocols

In Vitro Enzyme Inhibition Assay for PHD2

This protocol outlines a typical in vitro assay to determine the inhibitory potential of this compound against PHD2.

Materials:

  • Recombinant human PHD2 enzyme

  • HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQL)

  • 2-Oxoglutarate (2-OG)

  • Ferrous sulfate (FeSO₄)

  • Ascorbic acid

  • This compound (NOG)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 2 mM DTT

  • Detection reagent (e.g., a fluorescent probe that detects the product or a mass spectrometer)

  • 384-well microplate

Procedure:

  • Prepare a stock solution of NOG in a suitable solvent (e.g., DMSO or water).

  • Prepare serial dilutions of NOG in Assay Buffer to create a range of concentrations for testing.

  • In a 384-well plate, add the following components in order:

    • Assay Buffer

    • NOG solution (or vehicle control)

    • Recombinant PHD2 enzyme (final concentration typically in the low nM range)

    • HIF-1α peptide substrate (final concentration typically 10-50 µM)

    • Ascorbic acid (final concentration typically 100 µM)

    • Ferrous sulfate (final concentration typically 5 µM)

  • Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding 2-Oxoglutarate (final concentration typically at or below the Km value).

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a quenching solution (e.g., EDTA or trifluoroacetic acid).

  • Measure the amount of hydroxylated peptide product using the chosen detection method.

  • Calculate the percentage of inhibition for each NOG concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for HIF-1α Stabilization via Western Blot

This protocol describes how to assess the ability of DMOG (a cell-permeable prodrug of NOG) to stabilize HIF-1α in cultured cells.

Materials:

  • Human cell line (e.g., HeLa, HEK293T)

  • Cell culture medium and supplements

  • Dimethyloxalylglycine (DMOG)

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-HIF-1α and anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Treat the cells with varying concentrations of DMOG (e.g., 0.1, 0.5, 1 mM) or vehicle control (e.g., DMSO) for a specified time (e.g., 4-8 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold Lysis Buffer and scraping.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration of all samples.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Develop the blot using a chemiluminescent substrate and visualize the bands using an imaging system.

    • Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

Experimental Workflow Visualization

The following diagram illustrates the key steps in a typical experiment to investigate the effect of DMOG on HIF-1α stabilization in cultured cells.

Experimental_Workflow start Start: Seed Cells treatment Treat Cells with DMOG start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Transfer to PVDF sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-HIF-1α) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis end End: Assess HIF-1α Stabilization analysis->end

Workflow for assessing DMOG-induced HIF-1α stabilization.

Conclusion

This compound serves as an invaluable tool for researchers studying the diverse roles of 2-oxoglutarate dependent oxygenases. Its broad-spectrum inhibitory activity allows for the modulation of key cellular processes, including the hypoxic response and epigenetic modifications. The data and protocols presented in this guide offer a comprehensive resource for the scientific community to effectively utilize NOG and its derivatives in their research endeavors, ultimately contributing to a deeper understanding of cellular physiology and the development of novel therapeutic strategies.

References

N-Oxalylglycine: A Technical Guide to its Function as a Jumonji C-Domain-Containing Histone Lysine Demethylase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Oxalylglycine (NOG), a structural analog of α-ketoglutarate, has emerged as a crucial tool for studying the Jumonji C (JmjC)-domain-containing histone lysine demethylases (JmjC-KDMs), a major class of epigenetic regulators. By competitively inhibiting these Fe(II) and α-ketoglutarate-dependent dioxygenases, NOG and its cell-permeable prodrug, dimethyl-oxalylglycine (DMOG), have been instrumental in elucidating the roles of JmjC-KDMs in various biological processes, including gene transcription, cell differentiation, and cancer progression. This technical guide provides an in-depth overview of this compound, including its mechanism of action, inhibitory activity, relevant experimental protocols, and its impact on cellular signaling pathways.

Introduction

Histone lysine methylation is a dynamic post-translational modification that plays a pivotal role in regulating chromatin structure and gene expression. The reversibility of this modification is governed by histone lysine methyltransferases and histone lysine demethylases. The Jumonji C (JmjC) domain-containing family is the largest group of histone demethylases, catalyzing the removal of methyl groups from mono-, di-, and trimethylated lysine residues on histone tails. The catalytic activity of JmjC-KDMs is dependent on Fe(II) and α-ketoglutarate as co-factors.

This compound (NOG), with the chemical formula HO₂CC(O)NHCH₂CO₂H, is a colorless solid that acts as a competitive inhibitor of α-ketoglutarate-dependent enzymes[1]. Its structural similarity to α-ketoglutarate allows it to bind to the active site of these enzymes, including JmjC-KDMs, thereby preventing the binding of the natural co-substrate and inhibiting their demethylase activity[2]. This inhibitory action makes NOG a valuable chemical probe for investigating the biological functions of JmjC-KDMs.

Mechanism of Action

This compound functions as a competitive inhibitor of JmjC-KDMs by mimicking the co-substrate α-ketoglutarate. The catalytic cycle of JmjC-KDMs involves the binding of Fe(II) and α-ketoglutarate to the active site, followed by the histone substrate. NOG, due to its structural analogy to α-ketoglutarate, binds to the α-ketoglutarate binding site, preventing the catalytic reaction from proceeding. This inhibition leads to an accumulation of methylated histones, thereby altering gene expression patterns.

cluster_0 JmjC-KDM Catalytic Cycle cluster_1 Inhibition by this compound JmjC_Enzyme JmjC-KDM Fe_aKG Fe(II) + α-Ketoglutarate JmjC_Enzyme->Fe_aKG binds Inhibited_Complex Inactive Enzyme-NOG Complex JmjC_Enzyme->Inhibited_Complex Histone Methylated Histone Substrate Fe_aKG->Histone binds Complex Enzyme-Cofactor-Substrate Complex Histone->Complex Products Demethylated Histone + Succinate + CO2 Complex->Products Demethylation Products->JmjC_Enzyme releases NOG This compound (NOG) NOG->JmjC_Enzyme competes with α-KG and binds cluster_0 Normoxia cluster_1 Effect of this compound HIF1a_normoxia HIF-1α PHDs Prolyl Hydroxylases (PHDs) (α-KG dependent) HIF1a_normoxia->PHDs Hydroxylation Hydroxylation PHDs->Hydroxylation VHL VHL-E3 Ubiquitin Ligase Hydroxylation->VHL Ubiquitination Ubiquitination VHL->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome NOG This compound NOG->PHDs inhibits HIF1a_NOG HIF-1α Stabilization Stabilization & Accumulation HIF1a_NOG->Stabilization Nucleus Nuclear Translocation Stabilization->Nucleus HRE Hypoxia Response Element (HRE) Gene Transcription Nucleus->HRE NOG This compound JMJD2C JMJD2C (KDM4C) NOG->JMJD2C inhibits H3K9me3 H3K9me3 Demethylation JMJD2C->H3K9me3 catalyzes HIF1a HIF-1α Coactivation JMJD2C->HIF1a interacts with beta_catenin β-catenin Signaling H3K9me3->beta_catenin activates Mdm2 Mdm2 Expression H3K9me3->Mdm2 upregulates cMyc_ITGBL1 c-Myc & ITGBL1 Expression beta_catenin->cMyc_ITGBL1 upregulates Proliferation_Metastasis Cancer Cell Proliferation & Metastasis cMyc_ITGBL1->Proliferation_Metastasis p53 p53 Degradation Mdm2->p53 p53->Proliferation_Metastasis suppresses HIF_targets HIF-1 Target Gene Transcription HIF1a->HIF_targets HIF_targets->Proliferation_Metastasis Start Start Reaction_Mix Prepare Reaction Mix: Enzyme, Substrate, Cofactors, Inhibitor (NOG) Start->Reaction_Mix Incubate_1 Incubate (e.g., 30-60 min) Reaction_Mix->Incubate_1 Quench Quench Reaction (e.g., with EDTA) Incubate_1->Quench Add_Beads Add Detection Reagents: Antibody, Acceptor Beads, Donor Beads Quench->Add_Beads Incubate_2 Incubate in Dark (e.g., 60 min) Add_Beads->Incubate_2 Read_Signal Read AlphaScreen Signal Incubate_2->Read_Signal End End Read_Signal->End

References

Methodological & Application

Application Notes and Protocols for N-Oxalylglycine in HIF-1α Stabilization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxia-Inducible Factor 1-alpha (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen conditions (hypoxia). Under normoxic conditions, HIF-1α is targeted for proteasomal degradation through hydroxylation by prolyl hydroxylase domain (PHD) enzymes. In hypoxic environments, the lack of oxygen inhibits PHD activity, leading to the stabilization of HIF-1α, its translocation to the nucleus, and the subsequent activation of a wide array of genes involved in angiogenesis, glucose metabolism, and cell survival.

N-Oxalylglycine (NOG) is a cell-permeable small molecule that acts as a competitive inhibitor of PHD enzymes by mimicking their co-substrate, α-ketoglutarate.[1][2] This inhibition prevents the hydroxylation and subsequent degradation of HIF-1α, effectively stabilizing it even under normoxic conditions. This property makes NOG a valuable research tool for studying the physiological and pathological roles of the HIF-1α pathway and a potential therapeutic agent for conditions where enhanced HIF-1α signaling is beneficial, such as ischemic diseases. Its cell-permeable prodrug, Dimethyloxalylglycine (DMOG), is also commonly used for this purpose.[3][4]

These application notes provide detailed protocols for utilizing this compound to achieve HIF-1α stabilization in cell culture, including methods for assessing protein stabilization and downstream target gene expression.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound (NOG) and its prodrug, Dimethyloxalylglycine (DMOG), on HIF-1α pathway activation.

Compound Assay Target Parameter Value Reference
This compoundIn vitro enzyme assayPHD2IC50Not explicitly stated, but dose-response curve provided[5]
This compoundIn vitro enzyme assayPHD3IC5051.3 µM[5]
This compoundIn vitro enzyme assayFIHKi~1-3 µM (concentration dependent)[6]
Dimethyloxalylglycine (DMOG)Cell-based assay (MEFs)HIF-1α stabilizationEffective Concentration1 mM[4]
Treatment Cell Type Time Target Gene Fold Change (vs. Untreated Control) Reference
This compound (10 µM)NHDFs6 hoursVEGF~3-5 fold[7]
This compound (10 µM)NHDFs6 hoursGLUT1~3-5 fold[7]
This compound (10 µM)NHDFs6 hoursPHD2~3-5 fold[7]
Hypoxia (1% O2)NHDFs6 hoursVEGF~3-5 fold[7]
Hypoxia (1% O2)NHDFs6 hoursGLUT1~3-5 fold[7]
Hypoxia (1% O2)NHDFs6 hoursPHD2~3-5 fold[7]

Note: NHDFs = Normal Human Dermal Fibroblasts

Experimental Protocols

Protocol 1: HIF-1α Stabilization in Cell Culture with this compound

This protocol describes the treatment of cultured cells with this compound to induce the stabilization of HIF-1α protein.

Materials:

  • Cell line of interest (e.g., HEK293, HeLa, HUVEC)

  • Complete cell culture medium

  • This compound (NOG)

  • Sterile, nuclease-free water or DMSO for NOG stock solution

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Cobalt Chloride (CoCl2) (optional, as a positive control for HIF-1α stabilization)[8]

Procedure:

  • Cell Seeding: Plate cells at a desired density in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach 70-80% confluency.

  • Preparation of NOG Stock Solution: Prepare a stock solution of this compound (e.g., 100 mM) in sterile, nuclease-free water or DMSO. Store at -20°C.

  • Treatment:

    • Dilute the NOG stock solution in complete cell culture medium to the desired final concentration. A typical starting concentration is 10 µM, with a range of 1-100 µM being effective in many cell types.[6][7] A dose-response experiment is recommended to determine the optimal concentration for your specific cell line.

    • For a positive control, treat a separate set of cells with a known HIF-1α inducer, such as CoCl2 (100-150 µM) or by placing them in a hypoxic chamber (1-2% O2).

    • Include an untreated (vehicle control) group.

  • Incubation: Incubate the cells for the desired period. A time-course experiment (e.g., 4, 8, 16, 24 hours) is recommended to determine the optimal incubation time for maximal HIF-1α stabilization.[9][10] A 6-hour incubation has been shown to be effective for inducing target gene expression.[7]

  • Cell Lysis:

    • After incubation, place the culture plates on ice and wash the cells twice with ice-cold PBS.

    • Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each well or dish.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

    • Transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford assay).

  • Storage: Store the protein lysates at -80°C until use for Western blot analysis.

Protocol 2: Western Blotting for HIF-1α

This protocol details the detection of stabilized HIF-1α protein by Western blotting.

Materials:

  • Protein lysates from Protocol 1

  • Laemmli sample buffer (4x or 2x)

  • SDS-PAGE gels (e.g., 7.5% acrylamide)

  • Running buffer (e.g., Tris-Glycine-SDS)

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibody: anti-HIF-1α antibody

  • Primary antibody: anti-β-actin or anti-GAPDH antibody (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • TBST (Tris-buffered saline with 0.1% Tween-20)

Procedure:

  • Sample Preparation:

    • Thaw the protein lysates on ice.

    • Mix an equal amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE:

    • Load the denatured protein samples into the wells of an SDS-PAGE gel.

    • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Wash the membrane briefly with TBST.

    • Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Dilute the anti-HIF-1α primary antibody in blocking buffer according to the manufacturer's recommended dilution.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated secondary antibody in blocking buffer.

    • Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.

  • Final Washes:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the signal using an imaging system.

  • Stripping and Re-probing (for loading control):

    • If necessary, strip the membrane and re-probe with an antibody against a loading control protein (e.g., β-actin or GAPDH) to confirm equal protein loading.

Protocol 3: Analysis of HIF-1α Target Gene Expression by RT-qPCR

This protocol outlines the steps to quantify the mRNA levels of HIF-1α target genes (e.g., VEGF, GLUT1, PGK1, LDHA) following NOG treatment.

Materials:

  • Cells treated with NOG as described in Protocol 1

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • DNase I, RNase-free

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • Forward and reverse primers for target genes and a reference gene (e.g., ACTB, GAPDH)

  • Nuclease-free water

  • qPCR instrument

Validated Primer Sequences for Human HIF-1α Target Genes:

Gene Forward Primer (5' - 3') Reverse Primer (5' - 3') Reference
VEGFCTCCACCATGCCAAGTGGTCAATAGCTGCGCTGGTAGACGCommercial Vendor
GLUT1GGCATCAACGCTGTCTTCTATCACAAACAGCGACACGACAGT[11]
PGK1GATGCTTTCCGAGCCTCACTGTACCAGCCTTCTGTGGCAGATTC[11]
LDHAAGCCCGATTCCGTTACCTCACCAGCAACATTCATTCCA[3]
ACTB (β-actin)CCAAAGCAACCGTGAGGACCAGAGGCGTACAGGACA[3]

Procedure:

  • RNA Extraction:

    • Following NOG treatment, wash the cells with ice-cold PBS and lyse them directly in the culture dish using the lysis reagent from your chosen RNA extraction kit.

    • Isolate total RNA according to the manufacturer's protocol.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix containing SYBR Green or TaqMan master mix, forward and reverse primers for your target gene or reference gene, and nuclease-free water.

    • Add the diluted cDNA to the reaction mix.

    • Run the qPCR reaction on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Include no-template controls (NTC) and no-reverse-transcriptase (-RT) controls to check for contamination.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each sample.

    • Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).

    • Calculate the relative fold change in gene expression using the 2-ΔΔCt method, comparing the NOG-treated samples to the untreated controls.

Mandatory Visualizations

HIF1a_Stabilization_by_NOG cluster_normoxia Normoxia cluster_inhibition This compound Action O2 Oxygen PHD PHD Enzymes O2->PHD alphaKG α-Ketoglutarate alphaKG->PHD HIF1a_normoxia HIF-1α PHD->HIF1a_normoxia HIF1a_OH Hydroxylated HIF-1α HIF1a_normoxia->HIF1a_OH Hydroxylation HIF1a_stabilized HIF-1α (Stabilized) VHL VHL HIF1a_OH->VHL Binding Proteasome Proteasome HIF1a_OH->Proteasome Ub Ubiquitin VHL->Ub Ub->HIF1a_OH Ubiquitination Degradation Degradation Proteasome->Degradation NOG This compound PHD_inhibited PHD Enzymes NOG->PHD_inhibited Inhibition Nucleus Nucleus HIF1a_stabilized->Nucleus Translocation HIF1_complex HIF-1 Complex HIF1a_stabilized->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex HRE HRE (DNA) HIF1_complex->HRE Binding Target_Genes Target Gene Expression (VEGF, GLUT1, etc.) HRE->Target_Genes Transcription alphaKG_inhibited α-Ketoglutarate alphaKG_inhibited->PHD_inhibited

Caption: this compound inhibits PHD enzymes, preventing HIF-1α degradation.

Experimental_Workflow_HIF1a_Stabilization cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis start Seed Cells treatment Treat with this compound (e.g., 10 µM, 6 hours) start->treatment control Untreated Control start->control lysis Cell Lysis & Protein Extraction treatment->lysis rna_extraction RNA Extraction treatment->rna_extraction control->lysis control->rna_extraction western_blot Western Blot for HIF-1α lysis->western_blot cDNA_synthesis cDNA Synthesis rna_extraction->cDNA_synthesis data_analysis_wb Analyze HIF-1α Levels western_blot->data_analysis_wb qPCR RT-qPCR for Target Genes (VEGF, GLUT1, etc.) cDNA_synthesis->qPCR data_analysis_qpcr Analyze Gene Expression qPCR->data_analysis_qpcr

Caption: Workflow for HIF-1α stabilization and analysis.

References

Application Notes and Protocols for N-Oxalylglycine in Molecular Biology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Oxalylglycine (NOG) is a cell-permeable small molecule that serves as a valuable tool in molecular biology and drug development.[1][2] Structurally, it is an amide analog of α-ketoglutarate (also known as 2-oxoglutarate or 2-OG), a key intermediate in the citric acid cycle.[3][4] This structural mimicry allows this compound to act as a competitive inhibitor of a broad range of α-ketoglutarate-dependent dioxygenases.[4][5] These enzymes play critical roles in various cellular processes, including oxygen sensing, epigenetic regulation, and collagen biosynthesis, making this compound a versatile agent for studying these pathways.[5][6] A popular derivative, dimethyl-N-oxalylglycine (DMOG), is often used in cell-based assays due to its enhanced cell permeability; it acts as a prodrug that is rapidly converted to this compound within the cell.[5][7][8]

Core Applications and Mechanisms of Action

Hypoxia-Inducible Factor (HIF) Pathway Stabilization

The most prominent application of this compound is in the study of cellular responses to hypoxia. Under normal oxygen conditions (normoxia), Hypoxia-Inducible Factor-1α (HIF-1α) is hydroxylated on specific proline residues by Prolyl Hydroxylase Domain (PHD) enzymes.[9][10] This modification marks HIF-1α for ubiquitination by the von Hippel-Lindau (VHL) protein complex, leading to its rapid degradation by the proteasome.[8][10]

This compound competitively inhibits PHD enzymes, preventing HIF-1α hydroxylation.[1][3] This leads to the stabilization and accumulation of HIF-1α protein even in the presence of oxygen, effectively mimicking a hypoxic state.[8] This allows researchers to investigate the downstream effects of HIF-1α activation, which include the regulation of genes involved in:

  • Angiogenesis (e.g., VEGF)[11]

  • Metabolic reprogramming (e.g., glycolysis)[11]

  • Erythropoiesis (e.g., erythropoietin, EPO)[9]

  • Stem cell differentiation [8]

This application is crucial for research in cancer biology, ischemia, anemia, and regenerative medicine.[5][8][9]

HIF-1a Pathway Modulation by this compound cluster_0 Normoxia cluster_1 Normoxia + this compound HIF_normoxia HIF-1α PHD PHD Enzymes (+ O₂, α-KG) HIF_normoxia->PHD Hydroxylation HIF_OH Hydroxylated HIF-1α PHD->HIF_OH VHL VHL Complex HIF_OH->VHL Ub Ubiquitination VHL->Ub Proteasome Proteasomal Degradation Ub->Proteasome HIF_NOG HIF-1α PHD_NOG PHD Enzymes (+ O₂, α-KG) Stabilized_HIF Stabilized HIF-1α HIF_NOG->Stabilized_HIF NOG This compound NOG->PHD_NOG Inhibition HIF_dimer HIF-1α/β Dimer Stabilized_HIF->HIF_dimer Nucleus Nucleus HIF_dimer->Nucleus Translocation HRE Hypoxia Response Element (HRE) Nucleus->HRE Gene_Tx Target Gene Transcription HRE->Gene_Tx

Caption: HIF-1α pathway modulation by this compound.
Epigenetic Regulation via Histone Demethylase Inhibition

This compound also inhibits Jumonji C (JmjC) domain-containing histone demethylases (KDMs), another family of α-ketoglutarate-dependent dioxygenases.[3] These enzymes are responsible for removing methyl groups from lysine residues on histones, such as H3K9 and H3K36.[1][5] By inhibiting JMJD enzymes, this compound can alter histone methylation patterns, thereby influencing chromatin structure and gene expression.[5] This makes it a useful chemical probe for exploring the role of histone demethylation in development, disease, and cancer.[3][5]

Modulation of Collagen Synthesis

The biosynthesis of collagen involves the hydroxylation of proline and lysine residues in procollagen chains, a reaction catalyzed by prolyl-4-hydroxylase and lysyl hydroxylase, respectively.[4][12] These are also α-ketoglutarate-dependent dioxygenases. This compound has been shown to be a competitive inhibitor of prolyl 4-hydroxylase.[4] This property can be leveraged in studies of fibrosis and other conditions characterized by excessive collagen deposition, as well as in basic research on collagen synthesis and extracellular matrix formation.[13][14]

Quantitative Data: Inhibitory Potency

The inhibitory concentration (IC50) of this compound varies depending on the target enzyme, highlighting its greater potency towards PHD enzymes compared to JMJD demethylases.

Target Enzyme FamilySpecific EnzymeIC50 Value (μM)Reference(s)
Prolyl Hydroxylases (PHDs) PHD12.1[1][3][15]
PHD25.6[1][3][15]
Histone Demethylases (JmjC) JMJD2A250[1][2][3]
JMJD2C500[1][2][3]
JMJD2E24[1][2][3]

Experimental Protocols

The following protocols provide a framework for typical experiments using this compound to study HIF-1α stabilization and downstream gene activation.

Experimental Workflow start 1. Cell Culture (e.g., HEK293, Hep3B) treatment 2. Treatment - this compound (e.g., 0.1-1 mM) - Time Course (e.g., 2, 4, 8, 24h) - Controls (Vehicle, Hypoxia) start->treatment harvest 3. Cell Harvesting & Lysis treatment->harvest split harvest->split protein_quant 4a. Protein Quantification (BCA Assay) split->protein_quant Protein Analysis rna_ext 4b. RNA Extraction split->rna_ext RNA Analysis western 5a. Western Blot Analysis - Primary Ab: anti-HIF-1α - Loading Control: anti-β-Actin protein_quant->western protein_result Result: HIF-1α Protein Levels western->protein_result cdna_syn 5b. cDNA Synthesis rna_ext->cdna_syn qpcr 6b. qRT-PCR Analysis - Target Genes (VEGF, GLUT1) - Housekeeping Gene (GAPDH) cdna_syn->qpcr rna_result Result: Target Gene mRNA Levels qpcr->rna_result

Caption: General workflow for studying HIF-1α stabilization.
Protocol 1: In Vitro HIF-1α Stabilization by Western Blot

This protocol details the detection of stabilized HIF-1α protein in cultured cells following treatment with this compound.

Materials:

  • Cell line (e.g., HEK293T, HeLa, Hep3B)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • This compound (NOG) stock solution (e.g., 100 mM in sterile H₂O or PBS, pH adjusted to 7.4)

  • Vehicle control (sterile H₂O or PBS)

  • RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-HIF-1α, Mouse anti-β-Actin (or other loading control)

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Treatment:

    • Prepare working concentrations of NOG (e.g., 0.1 mM, 0.5 mM, 1 mM) in complete medium.

    • Aspirate old medium from cells and replace with the treatment medium. Include a vehicle-only control.

    • Incubate cells for the desired time period (a time course of 2, 4, and 8 hours is recommended).

  • Cell Lysis:

    • Place the plate on ice and wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

  • Western Blotting:

    • Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.

    • Load samples onto an SDS-PAGE gel (e.g., 8%) and run until adequate separation is achieved.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against HIF-1α (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

    • Wash the membrane 3 times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imager.

    • Strip or cut the membrane and re-probe for a loading control (e.g., β-Actin) to ensure equal protein loading.

Protocol 2: Analysis of HIF-1 Target Gene Expression by qRT-PCR

This protocol measures the change in mRNA levels of HIF-1α target genes after this compound treatment.

Materials:

  • Cells treated as described in Protocol 1 (steps 1-2).

  • RNA extraction kit (e.g., TRIzol or column-based kit).

  • cDNA synthesis kit.

  • SYBR Green or TaqMan-based qPCR master mix.

  • qPCR primers for target genes (e.g., VEGF, PGK1, GLUT1) and a housekeeping gene (GAPDH, ACTB).

Procedure:

  • RNA Extraction: Following cell treatment, lyse cells directly in the well and extract total RNA using a commercial kit according to the manufacturer's protocol.

  • RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • Quantitative RT-PCR (qRT-PCR):

    • Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers, and diluted cDNA.

    • Run the reaction on a qPCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).

    • Include no-template controls (NTC) to check for contamination.

  • Data Analysis:

    • Determine the cycle threshold (Ct) for each gene in each sample.

    • Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).

    • Calculate the fold change in gene expression relative to the vehicle control using the ΔΔCt method (ΔΔCt = ΔCt_treated - ΔCt_control; Fold Change = 2⁻ΔΔCt).

Competitive Inhibition cluster_0 Normal Reaction cluster_1 Competitive Inhibition Enzyme Dioxygenase (e.g., PHD, JMJD) Substrate α-Ketoglutarate (Natural Substrate) Inhibitor This compound (Structural Analog) Enzyme_S Dioxygenase Product Product (e.g., Hydroxylated Protein) Enzyme_S->Product Catalysis Substrate_S α-KG Substrate_S->Enzyme_S Binds to Active Site Enzyme_I Dioxygenase No_Reaction No Reaction Enzyme_I->No_Reaction Blocks Catalysis Inhibitor_I NOG Inhibitor_I->Enzyme_I Binds to Active Site

Caption: this compound as a competitive inhibitor.

References

Application Notes: N-Oxalylglycine for PHD Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prolyl Hydroxylase Domain (PHD) enzymes are critical cellular oxygen sensors that regulate the stability of Hypoxia-Inducible Factors (HIFs). Under normal oxygen conditions (normoxia), PHDs hydroxylate specific proline residues on the HIF-α subunit, targeting it for ubiquitination and rapid proteasomal degradation. This process is suppressed under hypoxic conditions, leading to HIF-α stabilization and the activation of genes involved in angiogenesis, erythropoiesis, and metabolism.

N-Oxalylglycine (NOG) is a structural analog of 2-oxoglutarate (2-OG), a key co-substrate for PHD enzymes.[1][2] By competitively inhibiting the 2-OG binding site, NOG effectively inactivates PHDs, thereby stabilizing HIF-α even in the presence of oxygen.[3][4] This makes NOG and its cell-permeable prodrug, Dimethyloxalylglycine (DMOG), valuable tools for studying the physiological consequences of HIF activation and for developing therapeutics for conditions like anemia and ischemia.[3][5][6]

Mechanism of Action

NOG functions as a competitive inhibitor of PHD enzymes with respect to the co-substrate 2-oxoglutarate. The catalytic action of PHDs requires Fe(II), O₂, and 2-OG to hydroxylate proline residues on HIF-α. NOG mimics the structure of 2-OG, binding to the active site of the enzyme but failing to facilitate the hydroxylation reaction. This inhibition prevents the marking of HIF-1α for degradation, leading to its accumulation, dimerization with HIF-1β, nuclear translocation, and subsequent activation of hypoxia-response genes.

PHD_HIF_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / NOG Inhibition O2 High O₂ PHD_active PHD Active Two_OG 2-Oxoglutarate HIF_a_OH HIF-1α-OH HIF_a HIF-1α HIF_a->HIF_a_OH Hydroxylation VHL VHL Complex HIF_a_OH->VHL Binding Ub Ubiquitination VHL->Ub Degradation Proteasomal Degradation Ub->Degradation Hypoxia Low O₂ PHD_inactive PHD Inactive NOG This compound (NOG) HIF_a_stable HIF-1α Stable HIF_complex HIF-1α/β Dimer HIF_a_stable->HIF_complex Dimerization HIF_b HIF-1β Nucleus Nucleus HIF_complex->Nucleus Translocation HRE Binds to HRE Nucleus->HRE Gene_exp Target Gene Transcription HRE->Gene_exp HIF_a_start HIF_a_start->HIF_a HIF_a_start->HIF_a_stable

Figure 1. The HIF-1α signaling pathway under normoxic vs. hypoxic/NOG-inhibited conditions.

Quantitative Data: this compound IC₅₀ Values

The inhibitory concentration of NOG can vary depending on the specific PHD isoform and the assay method employed. Below is a summary of reported half-maximal inhibitory concentration (IC₅₀) values.

PHD IsoformIC₅₀ (µM)Assay MethodReference
PHD12.1Not Specified[7][8]
PHD22.52 ± 0.6Fluorescence Polarisation (FP)[9]
PHD23 ± 1NMR Binding Assay[9]
PHD25.6Not Specified[7][8]
PHD218.5Mass Spectrometry (MS) Turnover[9]
PHD351.3Colorimetric α-KG Detection[10]

Note: The variation in IC₅₀ values highlights the importance of the experimental context. Binding assays (FP, NMR) may yield different values than enzyme turnover assays (MS, Colorimetric) which measure product formation or substrate consumption.

Application Protocols

Protocol 1: In Vitro PHD Inhibition Assay (Colorimetric)

This protocol is adapted from a method that measures the consumption of the α-ketoglutarate (α-KG) co-substrate.[10][11]

Objective: To determine the IC₅₀ of NOG for a specific PHD isoform in vitro.

Materials:

  • Recombinant human PHD enzyme (e.g., PHD2)

  • HIF-1α peptide substrate (e.g., CODD fragment DLDLEMLAPYIPMDDDFQL)[10]

  • This compound (NOG)

  • α-Ketoglutaric acid (α-KG)

  • Ascorbic acid

  • Ammonium iron(II) sulfate

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Trichloroacetic acid (TCA) for quenching

  • 2,4-dinitrophenylhydrazine (2,4-DNPH)

  • 96-well microplate and plate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of NOG, α-KG, HIF-1α peptide, and other reagents in the reaction buffer.

  • Reaction Setup: In a 96-well plate, prepare the reaction mixture containing reaction buffer, HIF-1α peptide (e.g., 100 µM), α-KG (e.g., 0.5 mM), ascorbic acid, and Fe(II).[10]

  • Inhibitor Addition: Add varying concentrations of NOG to the wells. Include a no-inhibitor control (0 µM NOG) and a no-enzyme control.

  • Enzyme Initiation: Initiate the reaction by adding the PHD enzyme (e.g., 3 µM PHD2) to each well.[10]

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Reaction Quenching: Stop the reaction by adding TCA to a final concentration of 5%.[10]

  • Derivatization: Transfer the supernatant to a new 96-well plate. Add 2,4-DNPH solution and incubate for 20 minutes to allow the derivatization of unconsumed α-KG.[10]

  • Measurement: Add a concentrated base (e.g., NaOH) to develop the color and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of α-KG consumption relative to the no-enzyme control. Determine the percent inhibition for each NOG concentration and plot a dose-response curve to calculate the IC₅₀ value.

Protocol 2: Cellular HIF-1α Stabilization Assay

This protocol outlines the procedure for assessing the ability of NOG's cell-permeable analog, DMOG, to stabilize HIF-1α protein in cultured cells.

Objective: To confirm that PHD inhibition by DMOG leads to the accumulation of HIF-1α protein in a cellular environment.

Materials:

  • Human cell line (e.g., Hep3B, HeLa, U2OS)[6][12]

  • Cell culture medium and supplements

  • Dimethyloxalylglycine (DMOG)

  • Vehicle control (e.g., DMSO or PBS)

  • Positive control (e.g., CoCl₂ or hypoxia chamber at 1% O₂)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membrane

  • Primary antibodies: anti-HIF-1α, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture: Plate cells and grow to 70-80% confluency.

  • Treatment: Replace the medium with fresh medium containing various concentrations of DMOG (e.g., 10 µM - 1 mM). Include vehicle-treated and positive controls.

  • Incubation: Incubate cells for a predetermined time, typically 4 to 24 hours.

  • Cell Lysis: Wash cells with cold PBS and lyse them on ice using lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting: a. Normalize protein samples and prepare them with Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. d. Incubate the membrane with primary anti-HIF-1α antibody overnight at 4°C. e. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash again and apply the chemiluminescent substrate.

  • Imaging and Analysis: Capture the signal using an imaging system. Strip the membrane and re-probe for a loading control (e.g., β-actin) to ensure equal protein loading. Quantify band intensities to determine the relative increase in HIF-1α levels.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of this compound on the PHD-HIF pathway.

Workflow start Hypothesis: NOG inhibits PHD enzymes biochem Step 1: In Vitro Biochemical Assay start->biochem ic50 Result: Determine IC₅₀ for PHD isoforms biochem->ic50 cell_assay Step 2: Cell-Based HIF-1α Stabilization Assay ic50->cell_assay confirm Result: Confirm cellular activity and dose-response cell_assay->confirm downstream Step 3: Downstream Functional Assays (e.g., qPCR) confirm->downstream functional Result: Measure changes in HIF target gene expression downstream->functional end Conclusion: NOG is an effective PHD inhibitor functional->end

Figure 2. General experimental workflow for characterizing NOG as a PHD inhibitor.

References

Application Notes and Protocols: Preparing N-Oxalylglycine Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Oxalylglycine (NOG) is a cell-permeable, structural analog of α-ketoglutarate.[1][2][3] It functions as a competitive inhibitor of α-ketoglutarate-dependent dioxygenases, a broad class of enzymes that play critical roles in various biological processes.[1][4] Key targets include the Jumonji C (JmjC) domain-containing histone demethylases (JHDMs/KDM) and the hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs).[3][5][6] By inhibiting JHDMs, NOG influences epigenetic regulation through the modulation of histone methylation.[3][7] Its inhibition of PHDs prevents the degradation of HIF-1α, leading to its stabilization and the activation of hypoxic response pathways.[5][8] These properties make NOG a valuable tool for studying epigenetic modifications and cellular responses to hypoxia.

This document provides detailed protocols for the preparation, storage, and application of this compound stock solutions for in vitro assays.

Chemical Properties and Solubility

This compound is typically supplied as a crystalline solid with a purity of ≥98%.[3][4][7]

Table 1: Chemical Properties of this compound

Property Value
Molecular Formula C₄H₅NO₅[2][3]
Molecular Weight 147.09 g/mol [2][4]
CAS Number 5262-39-5[2][3]

| Appearance | Crystalline solid[3][7] |

Table 2: Solubility of this compound

Solvent Concentration (mg/mL) Concentration (mM) Notes
H₂O >10 mg/mL - 100 mg/mL >68 mM - 680 mM Sonication or ultrasonic assistance may be required for higher concentrations.[4][5][9]
PBS (pH 7.2) ~10 mg/mL ~68 mM -
DMSO ~10 mg/mL ~68 mM Some sources report lower solubility (<1 mg/mL to 3.82 mg/mL).[3][5][6][7]
Ethanol ~10 mg/mL ~68 mM -

| DMF | ~5 mg/mL | ~34 mM | - |

Experimental Protocols

Safety Precaution: This material should be considered hazardous until further information becomes available. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[7]

Aqueous solutions are ideal for experiments where organic solvents may interfere. However, their stability is limited. It is not recommended to store aqueous solutions for more than one day.[7]

Materials:

  • This compound (solid)

  • Sterile, deionized water

  • Sterile conical tube

  • Sonicator bath

  • Sterile 0.22 µm syringe filter

Procedure:

  • Calculate Required Mass: To prepare 1 mL of a 100 mM stock solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.1 mol/L x 0.001 L x 147.09 g/mol = 0.0147 g = 14.71 mg

  • Weigh Compound: Accurately weigh 14.71 mg of this compound and transfer it to a sterile conical tube.

  • Add Solvent: Add approximately 0.9 mL of sterile, deionized water.

  • Dissolve: Vortex the solution vigorously. If the solid does not fully dissolve, place the tube in a sonicator bath for 5-10 minute intervals until the solution is clear.[5][9]

  • Adjust Volume: Add water to bring the final volume to 1.0 mL.

  • Sterilization (Optional): If required for cell culture, sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.

  • Usage: Use the freshly prepared solution immediately.

DMSO-based stocks are more stable for long-term storage. Ensure the final concentration of DMSO in the in vitro assay is not toxic to the cells (typically <0.1%).

Materials:

  • This compound (solid)

  • Anhydrous, sterile-grade DMSO

  • Sterile conical or microcentrifuge tubes

Procedure:

  • Weigh Compound: Accurately weigh 14.71 mg of this compound and transfer it to a sterile tube.

  • Add Solvent: Add 1.0 mL of anhydrous DMSO to the tube.

  • Dissolve: Vortex thoroughly until the solid is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.

  • Aliquot: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[5][10]

  • Storage: Store the aliquots as recommended in Section 4.

Storage and Stability

Proper storage is crucial to maintain the activity of this compound.

Table 3: Recommended Storage and Stability

Form Storage Temperature Stability Notes
Solid (as supplied) -20°C ≥ 4 years[3][7] Store desiccated.[4]
Aqueous Solution 4°C ≤ 1 day[7] Not recommended for long-term storage.
Organic Solvent Stock -20°C 1 month[5] Sealed storage, away from moisture.

| Organic Solvent Stock | -80°C | 6 months - 1 year[5][9] | Recommended for long-term storage. Avoid repeated freeze-thaw cycles. |

Application in In Vitro Assays

This compound is used to inhibit α-ketoglutarate-dependent enzymes. The optimal concentration will vary by cell type and experimental design, but IC₅₀ values provide a useful starting point.

Table 4: In Vitro IC₅₀ Values for this compound

Target Enzyme IC₅₀ Value
PHD1 2.1 µM[3][5][6]
PHD2 5.6 µM[3][5][6]
JMJD2A 250 µM[3][6][7]
JMJD2C 500 µM[3][6][7]

| JMJD2E | 24 µM[3][6][7] |

This protocol describes the serial dilution of a 100 mM DMSO stock to a final working concentration of 1 mM for treating cells in culture.

  • Intermediate Dilution: Thaw one aliquot of the 100 mM NOG stock solution in DMSO. Prepare a 10 mM intermediate stock by diluting 10 µL of the 100 mM stock into 90 µL of sterile cell culture medium or PBS.

  • Final Working Solution: Add the intermediate stock to the final volume of cell culture medium to achieve the desired concentration. For example, to make 10 mL of medium with a final NOG concentration of 1 mM, add 1 mL of the 10 mM intermediate stock to 9 mL of medium.

    • Note: This results in a final DMSO concentration of 1%. A further 1:10 dilution (e.g., adding 10 µL of 100 mM stock to 1 mL of medium) would yield a 1 mM NOG concentration with a 0.1% DMSO concentration, which is generally better tolerated by cells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.

Visualized Pathways and Workflows

NOG_Pathway This compound Mechanism of Action NOG This compound (NOG) PHD PHD Enzymes NOG->PHD Inhibits JMJD JMJD Enzymes NOG->JMJD Inhibits aKG α-ketoglutarate aKG->PHD Cofactor aKG->JMJD Cofactor HIF_Deg HIF-1α Degradation PHD->HIF_Deg Hist_Demeth Histone Demethylation JMJD->Hist_Demeth HIF_Stab HIF-1α Stabilization & Nuclear Translocation Hist_Meth Histone Methylation Maintained

Caption: NOG inhibits PHD and JMJD enzymes, leading to HIF-1α stabilization and altered histone methylation.

Stock_Preparation_Workflow Workflow for NOG Stock and Working Solution Preparation start Start weigh 1. Weigh NOG solid start->weigh solvent 2. Select solvent (e.g., DMSO for long-term storage) weigh->solvent dissolve 3. Dissolve NOG (vortex/sonicate until clear) solvent->dissolve stock 4. Create High-Concentration Stock (e.g., 100 mM) dissolve->stock aliquot 5. Aliquot into single-use tubes stock->aliquot store 6. Store at -80°C aliquot->store thaw 7. Thaw one aliquot for use store->thaw For Experiment dilute 8. Serially dilute to final working concentration in medium thaw->dilute assay 9. Add to in vitro assay dilute->assay end End assay->end

References

Application Notes: Utilizing N-Oxalylglycine for Histone Demethylase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-Oxalylglycine (NOG) is a valuable chemical tool for researchers studying epigenetics, specifically the dynamics of histone methylation. As a cell-permeable small molecule, it serves as a broad-spectrum inhibitor of a major class of histone demethylases. Histone methylation is a critical post-translational modification that influences chromatin structure and gene expression. The discovery of histone demethylases revealed that this epigenetic mark is not static but is dynamically regulated.[1][2][3] this compound allows for the acute inhibition of specific demethylases, enabling the study of their roles in various biological processes, including transcriptional regulation, DNA repair, and cancer progression.[4][5]

Mechanism of Action

This compound functions as a competitive inhibitor of 2-oxoglutarate (2-OG) dependent dioxygenases.[5][6][7] This superfamily of enzymes includes the Jumonji C (JmjC) domain-containing histone lysine demethylases (KDMs), which are the primary targets when studying histone modifications.[5][8][9]

The catalytic cycle of JmjC demethylases requires Fe(II) as a cofactor and 2-oxoglutarate as a co-substrate.[2][5] NOG, being a structural analog of 2-OG, binds to the active site of the enzyme.[4][10] Its structure allows it to chelate the Fe(II) ion, but it cannot be oxidatively decarboxylated like 2-OG, thus stalling the catalytic cycle and inhibiting the demethylation of histone substrates.[10] Due to this mechanism, NOG is a powerful tool for increasing histone methylation levels in both in vitro and cellular contexts.

NOG_Mechanism cluster_enzyme JmjC Demethylase Active Site cluster_substrates Co-substrates Fe(II) Fe(II) Enzyme JmjC Enzyme H3K9me2 Demethylated Histone (e.g., H3K9me2) Enzyme->H3K9me2 Releases Succinate Succinate Enzyme->Succinate Releases CO2 CO2 Enzyme->CO2 Releases Blocked Reaction Blocked Enzyme->Blocked 2OG 2-Oxoglutarate (Co-substrate) 2OG->Enzyme Binds NOG This compound (Inhibitor) NOG->Enzyme Competitively Binds H3K9me3 Methylated Histone (e.g., H3K9me3) H3K9me3->Enzyme Binds In_Vitro_Workflow start Start prep Prepare Reagents: - JmjC Enzyme - Peptide Substrate - NOG dilutions - Assay Buffer start->prep setup Set up reaction mixtures in microcentrifuge tubes prep->setup incubate Incubate at 37°C (1-4 hours) setup->incubate stop Stop Reaction (e.g., add SDS buffer) incubate->stop detect Detect Demethylation (Western Blot or other assay) stop->detect analyze Analyze Data (Quantify inhibition, calculate IC50) detect->analyze end End analyze->end

References

Application Notes: N-Oxalylglycine as a Tool Compound in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Oxalylglycine (NOG) is a structural analog of α-ketoglutarate (α-KG), also known as 2-oxoglutarate (2OG).[1][2] It functions as a competitive and broad-spectrum inhibitor of α-KG-dependent dioxygenases.[3][4] These enzymes play critical roles in various cellular processes, including hypoxic signaling and epigenetic regulation, both of which are frequently dysregulated in cancer.[4][5] Due to its ability to permeate cells and inhibit these key enzymes, NOG and its cell-permeable prodrug, dimethyloxalylglycine (DMOG), are invaluable tool compounds for elucidating the mechanisms of carcinogenesis and exploring potential therapeutic strategies.[6][7][8]

Mechanism of Action

This compound exerts its biological effects by inhibiting two major families of α-KG-dependent dioxygenases:

  • Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs): Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate specific proline residues on the alpha subunit of Hypoxia-Inducible Factor (HIF-α).[9][10] This modification signals HIF-α for polyubiquitination by the von Hippel-Lindau (pVHL) E3 ubiquitin ligase complex, leading to its rapid degradation by the proteasome.[9] By inhibiting PHDs, NOG prevents HIF-α hydroxylation, causing its stabilization and accumulation even in the presence of oxygen.[8][9] The stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of a wide array of genes involved in angiogenesis, glucose metabolism, and cell survival—pathways critical for tumor progression.[8][10]

  • Jumonji C (JmjC) Domain-Containing Histone Demethylases (KDMs): NOG also inhibits various JmjC domain-containing histone lysine demethylases, such as members of the JMJD2 subfamily.[1][11] These enzymes are responsible for removing methyl groups from histone lysine residues (e.g., H3K9 and H3K36), thereby regulating chromatin structure and gene expression.[1][5] Dysregulation of histone demethylases is implicated in many cancers, where they can silence tumor suppressor genes or activate oncogenes.[12][13] By inhibiting KDMs, NOG can induce changes in histone methylation, providing a tool to study the role of epigenetic modifications in cancer.[5]

Applications in Cancer Research
  • Studying the Hypoxic Response: NOG is widely used to mimic a hypoxic state in vitro and in vivo, allowing researchers to study the downstream effects of HIF-1α stabilization without the need for a low-oxygen environment. This is crucial for investigating tumor angiogenesis, metabolic reprogramming (the Warburg effect), and resistance to therapy.[7][9]

  • Investigating Epigenetic Regulation: As an inhibitor of histone demethylases, NOG serves as a chemical probe to explore the "epigenetic landscape" of cancer cells.[1][5] It can be used to identify genes regulated by specific KDMs and to understand how aberrant histone methylation contributes to tumorigenesis.[12]

  • Target Validation: The inhibition of α-KG-dependent dioxygenases is a promising therapeutic strategy. NOG can be used in initial target validation studies to assess the potential anti-cancer effects of inhibiting PHDs or specific KDMs in various cancer cell models.[1][5]

Quantitative Data

The inhibitory activity of this compound against various α-KG-dependent dioxygenases has been characterized, with IC50 values varying between enzyme subtypes. This differential activity allows for its use as a semi-selective tool compound at different concentrations.

Target Enzyme FamilySpecific EnzymeIC50 Value (µM)Reference
HIF Hydroxylases PHD12.1[1][11]
PHD25.6 - 12.3[1][3][11]
FIH0.36[3]
Histone Demethylases JMJD2A / KDM4A250[1][5][6]
JMJD2C / KDM4C500[1][5][6]
JMJD2E / KDM4E24[1][6]
JMJD50.15[3]
Other Dioxygenases Aspartate/Asparagine-β-Hydroxylase (AspH)11.1[3]

Visualizations

HIF_Pathway cluster_normoxia Normoxia (O2 Present) cluster_nog This compound Treatment cluster_nuc Inside Nucleus HIF1a_n HIF-1α HIF1a_OH HIF-1α-OH HIF1a_n->HIF1a_OH Hydroxylation PHD PHD Enzymes PHD->HIF1a_OH O2 O2 O2->PHD aKG α-KG aKG->PHD VHL pVHL HIF1a_OH->VHL Proteasome Proteasome VHL->Proteasome Ubiquitination Ub Ubiquitin Ub->VHL Degradation Degradation Proteasome->Degradation NOG This compound PHD_i PHD Enzymes NOG->PHD_i Inhibition HIF1a_s HIF-1α Nucleus Nucleus HIF1a_s->Nucleus Accumulation & Translocation HIF1b HIF-1β HIF1b->Nucleus HIF1_complex HIF-1 Complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Transcription Gene Transcription (Angiogenesis, Metabolism) HRE->Transcription

Caption: NOG inhibits PHD enzymes, preventing HIF-1α degradation and promoting gene transcription.

Epigenetic_Regulation cluster_active Active Gene Transcription cluster_inhibited NOG-Mediated Inhibition Histone_A Histone Tail KDM_JMJD JMJD Demethylase H3K9me1 H3K9me1 (Active State) KDM_JMJD->H3K9me1 Demethylation KDM_JMJD_i JMJD Demethylase H3K9me3 H3K9me3 (Repressive Mark) H3K9me3->KDM_JMJD H3K9me1->Histone_A NOG This compound NOG->KDM_JMJD_i Inhibition Histone_I Histone Tail Gene_Silencing Gene Silencing Histone_I->Gene_Silencing H3K9me3_i H3K9me3 (Repressive Mark Maintained) H3K9me3_i->Histone_I

Caption: NOG inhibits JMJD histone demethylases, altering gene expression via epigenetic changes.

Experimental_Workflow cluster_assays 4. Downstream Assays Start Start: Cancer Cell Line Culture 1. Cell Culture & Seeding (e.g., 96-well or 6-well plates) Start->Culture Treat 2. Treatment (Vehicle Control vs. NOG/DMOG at various concentrations and time points) Culture->Treat Harvest 3. Cell Harvesting / Lysis Treat->Harvest WB Western Blot (HIF-1α, Histone Marks) Harvest->WB Via Viability/Cytotoxicity Assay (CellTiter-Glo®, MTS) Harvest->Via qPCR qRT-PCR (HIF Target Genes) Harvest->qPCR Analysis 5. Data Analysis (IC50 Calculation, Protein Quantification, Gene Expression Fold Change) WB->Analysis Via->Analysis qPCR->Analysis End End: Conclusion Analysis->End

Caption: General experimental workflow for using this compound in cell-based cancer research.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

This protocol provides a general guideline for treating adherent cancer cell lines. Optimization is required based on the specific cell line and experimental goals.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT116, LN229)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (NOG) or Dimethyloxalylglycine (DMOG)

  • Sterile DMSO and/or PBS (for stock solution preparation)

  • Sterile tissue culture plates (6-well, 24-well, or 96-well)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of NOG (e.g., 100 mM) in sterile water or PBS, or DMOG in sterile DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed the cells into appropriate culture plates at a predetermined density to ensure they are in the exponential growth phase during treatment (typically 50-60% confluency at the time of treatment).

  • Incubation: Allow cells to adhere and recover overnight in a 37°C, 5% CO2 incubator.

  • Treatment Preparation: On the day of the experiment, thaw the NOG/DMOG stock solution and prepare serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 10 µM - 1 mM). Also, prepare a vehicle control using the same final concentration of the solvent (e.g., DMSO) as in the highest drug concentration.

  • Cell Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of NOG/DMOG or the vehicle control.

  • Incubation: Return the plates to the incubator for the desired treatment period (e.g., 4, 8, 24, or 48 hours). The duration depends on the endpoint being measured. HIF-1α stabilization can be observed within a few hours, while effects on cell viability may require longer incubation.[14][15]

Protocol 2: Western Blot Analysis for HIF-1α Stabilization

This protocol is for detecting the accumulation of HIF-1α protein following NOG treatment.

Materials:

  • Treated cells from Protocol 1 (typically in 6-well plates)

  • Ice-cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x or 6x)

  • SDS-PAGE equipment (gels, running buffer, etc.)

  • Western blot transfer system (membranes, transfer buffer)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-HIF-1α, anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, place the culture plate on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Protein Extraction: Add an appropriate volume of ice-cold RIPA buffer to each well (e.g., 100-150 µL for a 6-well plate). Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Lysate Clarification: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant (containing the protein) to a new tube.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel. Run the gel and subsequently transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary anti-HIF-1α antibody (at the manufacturer's recommended dilution in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane 3 times for 10 minutes each with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again as in step 7c.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Re-probe the membrane with a loading control antibody (e.g., β-actin) to ensure equal protein loading. Quantify band intensities using software like ImageJ to determine the relative increase in HIF-1α levels compared to the vehicle control.

Protocol 3: Cell Viability Assay (ATP-Based)

This protocol uses an ATP-based assay (e.g., CellTiter-Glo®) to measure cell viability, as the level of ATP is proportional to the number of metabolically active cells.

Materials:

  • Treated cells from Protocol 1 (in an opaque-walled 96-well plate)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Plate Equilibration: After the desired treatment period, remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

  • Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).

  • Signal Stabilization: Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: a. Subtract the average luminescence from "medium-only" background wells. b. Normalize the data by expressing the readings from treated wells as a percentage of the vehicle control wells (% Viability = (Luminescence_sample / Luminescence_control) * 100). c. Plot the % Viability against the log of the drug concentration and use non-linear regression to calculate the IC50 value, which is the concentration of NOG that inhibits cell viability by 50%.[15]

References

Application Notes and Protocols for Inducing a Hypoxia-Like State with N-Oxalylglycine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Oxalylglycine (NOG) is a potent inhibitor of α-ketoglutarate-dependent dioxygenases, most notably prolyl hydroxylase domain (PHD) enzymes. By acting as a competitive inhibitor of the co-substrate α-ketoglutarate, this compound prevents the hydroxylation of Hypoxia-Inducible Factor-1α (HIF-1α).[1][2] Under normoxic conditions, hydroxylated HIF-1α is targeted for proteasomal degradation. Inhibition of PHDs by this compound stabilizes HIF-1α, allowing it to accumulate, translocate to the nucleus, and activate the transcription of hypoxia-responsive genes. This mimetic of a hypoxic state is a valuable tool for studying the cellular responses to low oxygen environments and for the development of therapeutics targeting the HIF pathway.[3]

Due to its limited cell permeability, the di-esterified prodrug of this compound, Dimethyloxalylglycine (DMOG), is more commonly utilized in cell culture experiments to achieve a robust hypoxia-like state.[1][4] DMOG is cell-permeable and is rapidly hydrolyzed intracellularly to the active agent, this compound.[4] These application notes and protocols will focus on the use of DMOG to induce a hypoxia-like state, with the understanding that its mechanism of action is mediated through its conversion to this compound.

Data Presentation

The following tables summarize quantitative data for the use of Dimethyloxalylglycine (DMOG), the cell-permeable prodrug of this compound, to induce a hypoxia-like state in various cell lines.

Table 1: Recommended DMOG Concentrations for HIF-1α Stabilization

Cell LineRecommended ConcentrationIncubation TimeNotes
Human Tendon Stem Cells (hTSCs)0.1 mM - 1 mM96 hoursDose-dependent stabilization of HIF-1α. 1 mM induced signs of cell stress.
Human Müller Cells0.5 mM - 1 mM24 hoursMaximal HIF-1α stabilization observed at 1 mM.
Rat Pheochromocytoma (PC12) Cells0.1 mM24 - 96 hoursSustained HIF-1α expression observed over the time course.
Human Umbilical Vein Endothelial Cells (HUVECs)125 µM - 1 mM36 hours125 µM promoted tube formation, while 1 mM showed inhibitory effects.

Table 2: Time-Course of HIF-1α Stabilization with DMOG (1 mM)

Cell Line2 hours4 hours8 hours24 hours
MDA-MB-468 (Human Breast Cancer)Significant IncreasePeak StabilizationDecline from PeakReturn to near baseline
Human Müller Cells---Maximal Stabilization

Signaling Pathway

The diagram below illustrates the mechanism by which this compound (via its prodrug DMOG) induces a hypoxia-like state by stabilizing HIF-1α.

HIF_Pathway cluster_normoxia Normoxia cluster_hypoxia_mimetic Hypoxia-Like State (with this compound) cluster_nucleus O2 Oxygen PHD Prolyl Hydroxylase (PHD) O2->PHD aKG α-Ketoglutarate aKG->PHD HIF1a_OH Hydroxylated HIF-1α PHD->HIF1a_OH HIF1a HIF-1α HIF1a->PHD Hydroxylation VHL VHL E3 Ligase Complex HIF1a_OH->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation DMOG DMOG (cell-permeable) NOG This compound (active inhibitor) DMOG->NOG Intracellular hydrolysis PHD_inhibited Prolyl Hydroxylase (PHD) NOG->PHD_inhibited Inhibition HIF1a_stable HIF-1α (stabilized) Nucleus Nucleus HIF1a_stable->Nucleus HIF1b HIF-1β (constitutively expressed) HIF1b->Nucleus HIF1_dimer HIF-1 Complex HRE Hypoxia Response Element (HRE) Gene_Transcription Gene Transcription (e.g., VEGF, EPO) aKG_hyp α-Ketoglutarate HIF1a_stable_n HIF-1α HIF1_dimer_n HIF-1 Dimer HIF1a_stable_n->HIF1_dimer_n HIF1b_n HIF-1β HIF1b_n->HIF1_dimer_n HRE_n HRE HIF1_dimer_n->HRE_n Gene_Transcription_n Transcription HRE_n->Gene_Transcription_n

Caption: this compound signaling pathway.

Experimental Protocols

Protocol 1: Preparation of this compound and DMOG Stock Solutions

Materials:

  • This compound (powder)

  • Dimethyloxalylglycine (DMOG) (powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-buffered saline (PBS), sterile, pH 7.2

  • Sterile microcentrifuge tubes

Procedure for this compound Stock Solution:

  • Prepare a 100 mM stock solution of this compound in sterile PBS (pH 7.2).

  • Warm the PBS to 37°C to aid dissolution.

  • Vortex thoroughly until the powder is completely dissolved.

  • Sterile filter the solution through a 0.22 µm syringe filter.

  • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.

Procedure for DMOG Stock Solution:

  • Prepare a 100 mM stock solution of DMOG in sterile DMSO.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C.

Protocol 2: Induction of a Hypoxia-Like State in Cultured Cells using DMOG

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • DMOG stock solution (100 mM in DMSO)

  • Sterile culture plates or flasks

  • Phosphate-buffered saline (PBS), sterile

Procedure:

  • Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Prepare the working concentration of DMOG by diluting the 100 mM stock solution in complete cell culture medium. For example, to prepare a 1 mM working solution, add 10 µl of the 100 mM DMOG stock to 990 µl of culture medium.

  • Remove the existing medium from the cells and replace it with the DMOG-containing medium. Include a vehicle control (medium with an equivalent concentration of DMSO).

  • Incubate the cells for the desired period (e.g., 2, 4, 8, or 24 hours) under standard cell culture conditions (37°C, 5% CO2).

  • After the incubation period, proceed with downstream analysis, such as protein extraction for Western blotting.

Protocol 3: Western Blot Analysis of HIF-1α Stabilization

Materials:

  • Treated and control cell samples

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels (e.g., 4-12% gradient)

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against HIF-1α

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.

  • Load equal amounts of protein per lane and perform SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against HIF-1α overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Image the blot using a suitable imaging system.

  • Strip the membrane (if necessary) and re-probe with the loading control antibody.

Experimental Workflow

The following diagram outlines the general workflow for inducing and validating a hypoxia-like state using this compound's prodrug, DMOG.

Experimental_Workflow cluster_analysis Downstream Analysis start Start cell_culture Seed and Culture Cells start->cell_culture prepare_dmog Prepare DMOG Working Solution cell_culture->prepare_dmog treat_cells Treat Cells with DMOG (and Vehicle Control) prepare_dmog->treat_cells incubation Incubate for Desired Time treat_cells->incubation harvest_cells Harvest Cells incubation->harvest_cells protein_extraction Protein Extraction harvest_cells->protein_extraction rna_extraction RNA Extraction harvest_cells->rna_extraction western_blot Western Blot for HIF-1α protein_extraction->western_blot end End western_blot->end qpcr qPCR for Hypoxia- Responsive Genes rna_extraction->qpcr qpcr->end

Caption: Experimental workflow diagram.

References

Application Notes and Protocols: N-Oxalylglycine in Chromatin Modification Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Oxalylglycine (NOG) is a cell-permeable small molecule that acts as a competitive inhibitor of α-ketoglutarate (2-oxoglutarate, 2OG)-dependent dioxygenases.[1][2] This broad-spectrum inhibitory activity makes it a valuable tool for studying various biological processes, particularly in the field of epigenetics and chromatin modifications. NOG mimics the co-substrate 2OG, binding to the active site of these enzymes without initiating the catalytic hydroxylation process, thereby inhibiting their function.[2]

The primary targets of NOG in the context of chromatin modification are the Jumonji C (JmjC) domain-containing histone demethylases (KDMs).[1][3] These enzymes are responsible for removing methyl groups from lysine residues on histone tails, a key post-translational modification that influences chromatin structure and gene expression.[4] By inhibiting JmjC KDMs, NOG can lead to an increase in histone methylation levels, providing a method to probe the functional consequences of this epigenetic mark.[5] Beyond histone demethylases, NOG also inhibits other 2OG-dependent enzymes, such as the hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs).[1][5] This pleiotropic activity should be considered when interpreting experimental results.

These application notes provide an overview of NOG's mechanism of action, quantitative data on its inhibitory activity, and detailed protocols for its use in studying chromatin modifications in a research setting.

Mechanism of Action

This compound's primary mechanism of action is the competitive inhibition of 2-oxoglutarate-dependent dioxygenases. These enzymes utilize 2OG, Fe(II), and molecular oxygen to catalyze various hydroxylation and demethylation reactions. NOG, being a structural analog of 2OG, binds to the 2OG binding site within the catalytic domain of these enzymes. This binding event prevents the natural co-substrate, 2OG, from accessing the active site, thereby halting the enzymatic reaction.

In the context of chromatin, NOG specifically targets JmjC domain-containing histone demethylases (KDMs). These enzymes play a crucial role in reversing histone lysine methylation, a modification critical for regulating gene expression. By inhibiting JmjC KDMs, NOG treatment leads to a global or locus-specific increase in histone methylation marks, such as H3K9me3 and H3K36me3, depending on the specific JmjC enzymes inhibited.[1]

NOG_Mechanism cluster_enzyme JmjC Histone Demethylase Active_Site Active Site (Fe(II) dependent) Demethylated_Histone Demethylated Histone (e.g., H3K9me2) Active_Site->Demethylated_Histone Catalyzes Demethylation 2OG α-Ketoglutarate (Co-substrate) 2OG->Active_Site Binds to NOG This compound (Inhibitor) NOG->Active_Site Competitively Binds to & Inhibits Methylated_Histone Methylated Histone (e.g., H3K9me3) Methylated_Histone->Active_Site Binds to Gene_Repression Gene Repression Methylated_Histone->Gene_Repression Associated with Gene_Activation Gene Activation Demethylated_Histone->Gene_Activation Can lead to

Inhibition of JmjC histone demethylase by this compound.

Quantitative Data

The inhibitory potency of this compound varies between different 2-oxoglutarate-dependent dioxygenases. The following table summarizes the half-maximal inhibitory concentrations (IC50) of NOG for several key enzymes involved in chromatin modification and hypoxia signaling.

Target Enzyme FamilySpecific EnzymeIC50 (μM)Reference(s)
JmjC Histone Demethylases JMJD2A250[1][6]
JMJD2C500[1][6]
JMJD2E24[1][6]
HIF Prolyl Hydroxylases PHD12.1[1][5]
PHD25.6[1][5]
Other 2OG Oxygenases FIH0.36[7]
AspH11.1[7]
JMJD50.15[7]

Experimental Protocols

The following protocols provide detailed methodologies for studying the effects of this compound on chromatin modifications.

Experimental_Workflow cluster_analysis Downstream Analysis Cell_Culture 1. Cell Culture (e.g., HeLa, HEK293T) NOG_Treatment 2. This compound Treatment (Vary concentration and time) Cell_Culture->NOG_Treatment Harvesting 3. Cell Harvesting NOG_Treatment->Harvesting Western_Blot 4a. Western Blot (Global histone methylation) Harvesting->Western_Blot For global analysis ChIP 4b. Chromatin Immunoprecipitation (ChIP) (Locus-specific histone methylation) Harvesting->ChIP For locus-specific analysis Data_Analysis 5. Data Analysis and Interpretation Western_Blot->Data_Analysis ChIP->Data_Analysis

Workflow for studying NOG effects on chromatin.
Protocol 1: In Vitro Histone Demethylase Activity Assay

This protocol is adapted from generic methods for measuring the activity of Fe(II)- and α-ketoglutarate-dependent histone demethylases.[3]

Objective: To determine the IC50 of this compound for a specific JmjC histone demethylase in vitro.

Materials:

  • Recombinant JmjC histone demethylase (e.g., JMJD2A, JMJD2C)

  • Methylated histone H3 peptide substrate (e.g., H3K9me3)

  • This compound (NOG)

  • α-ketoglutarate (2OG)

  • Ascorbic acid

  • Ammonium iron(II) sulfate

  • HEPES buffer (pH 7.5)

  • Formaldehyde detection reagent (e.g., based on the Hantzsch reaction) or antibody for detecting the demethylated product

  • 96-well plate

  • Plate reader

Procedure:

  • Prepare Reagents:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 50 µM ammonium iron(II) sulfate, 1 mM α-ketoglutarate, 2 mM ascorbic acid. Prepare fresh.

    • NOG Stock Solution: Dissolve NOG in sterile water or an appropriate buffer to a high concentration (e.g., 100 mM).

    • Enzyme Solution: Dilute the recombinant JmjC histone demethylase in assay buffer to the desired concentration.

    • Substrate Solution: Dilute the methylated histone peptide in assay buffer.

  • Set up the Assay Plate:

    • Add varying concentrations of NOG to the wells of a 96-well plate. Include a no-inhibitor control and a no-enzyme control.

    • Add the enzyme solution to all wells except the no-enzyme control.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add the substrate solution to all wells to start the demethylase reaction.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes). The optimal time may need to be determined empirically.

  • Stop the Reaction and Detect Demethylation:

    • Stop the reaction by adding a quenching solution (e.g., EDTA).

    • Detect the amount of demethylation. This can be done by:

      • Measuring formaldehyde release: Add a formaldehyde detection reagent and measure the absorbance or fluorescence according to the manufacturer's instructions.

      • ELISA-based detection: Use an antibody that specifically recognizes the demethylated histone product.

  • Data Analysis:

    • Calculate the percentage of inhibition for each NOG concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the NOG concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell Treatment and Western Blot Analysis for Global Histone Methylation

This protocol outlines the treatment of cultured cells with NOG and subsequent analysis of global histone methylation levels by Western blotting.

Objective: To assess the effect of NOG on the overall levels of specific histone methylation marks in cultured cells.

Materials:

  • Cultured cells (e.g., HeLa, U2OS)

  • This compound (NOG)

  • Cell culture medium and supplements

  • PBS (Phosphate-Buffered Saline)

  • Histone extraction buffer

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against specific histone modifications (e.g., anti-H3K9me3, anti-H3K36me3) and a loading control (e.g., anti-Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Prepare a stock solution of NOG in sterile water or PBS. The dimethyl ester prodrug of NOG, Dimethyloxalylglycine (DMOG), is more cell-permeable and can also be used.[5]

    • Treat the cells with varying concentrations of NOG (e.g., 0.1, 0.5, 1, 2 mM) for a specific duration (e.g., 24, 48 hours). Include a vehicle-treated control.

  • Histone Extraction:

    • Harvest the cells by scraping or trypsinization.

    • Wash the cell pellet with ice-cold PBS.

    • Extract histones using an acid extraction protocol or a commercial kit. A simple method involves lysing the cells in a buffer containing SDS and boiling.

  • Western Blotting:

    • Determine the protein concentration of the histone extracts.

    • Separate equal amounts of histone proteins by SDS-PAGE on a high-percentage acrylamide gel (e.g., 15%).

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the histone modification of interest overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total histone H3 as a loading control.

  • Data Analysis:

    • Quantify the band intensities for the histone modification and the loading control.

    • Normalize the intensity of the modification-specific band to the total histone H3 band.

    • Compare the normalized values between treated and control samples.

Protocol 3: Chromatin Immunoprecipitation (ChIP) following NOG Treatment

This protocol details the use of ChIP to investigate the effect of NOG on the enrichment of specific histone methylation marks at particular genomic loci.

Objective: To determine if NOG treatment alters the abundance of a specific histone methylation mark at a target gene promoter or other genomic region.

Materials:

  • Cultured cells treated with NOG as described in Protocol 2.

  • Formaldehyde

  • Glycine

  • ChIP lysis buffer

  • Sonication equipment

  • Antibody specific for the histone modification of interest (ChIP-grade)

  • Protein A/G magnetic beads

  • ChIP wash buffers

  • Elution buffer

  • Proteinase K

  • RNase A

  • DNA purification kit

  • qPCR primers for target and control genomic regions

  • qPCR master mix and instrument

Procedure:

  • Cell Cross-linking and Lysis:

    • After NOG treatment, add formaldehyde directly to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM for 5 minutes.

    • Harvest the cells, wash with ice-cold PBS, and lyse the cells in ChIP lysis buffer.

  • Chromatin Shearing:

    • Shear the chromatin by sonication to an average fragment size of 200-1000 bp. Optimization of sonication conditions is crucial.

    • Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G beads.

    • Incubate a portion of the chromatin with the ChIP-grade antibody overnight at 4°C with rotation. Include a negative control immunoprecipitation with a non-specific IgG.

    • Save a small aliquot of the chromatin as "input" control.

    • Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Washing and Elution:

    • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins.

    • Elute the chromatin from the beads using an elution buffer.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the cross-links by incubating the eluted chromatin and the input sample at 65°C for several hours in the presence of high salt.

    • Treat with RNase A and then Proteinase K to degrade RNA and proteins.

    • Purify the DNA using a DNA purification kit or phenol-chloroform extraction.

  • qPCR Analysis:

    • Perform qPCR using primers specific for the genomic region of interest and a negative control region.

    • Analyze the data by calculating the percentage of input for each sample and comparing the enrichment between NOG-treated and control samples.

Conclusion

This compound is a versatile and widely used inhibitor for studying the roles of 2-oxoglutarate-dependent dioxygenases in chromatin biology. By competitively inhibiting JmjC histone demethylases, NOG provides a means to manipulate histone methylation levels and investigate the downstream consequences on gene expression and cellular function. The protocols provided here offer a framework for researchers to utilize NOG effectively in their studies of chromatin modifications. Careful experimental design, including appropriate controls and consideration of NOG's broader inhibitory profile, is essential for robust and interpretable results.

References

Application Notes and Protocols for N-Oxalylglycine and its Derivatives: Cell Permeability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the cell permeability of N-Oxalylglycine (NOG) and its derivatives, compounds of significant interest for their ability to inhibit 2-oxoglutarate (2-OG) dependent dioxygenases, including prolyl hydroxylases (PHDs) and Jumonji C (JmjC) domain-containing histone demethylases. Understanding the cell permeability of these molecules is crucial for their application in cellular assays and for the development of potential therapeutics.

Introduction

This compound (NOG) is a structural analog of 2-oxoglutarate and acts as a competitive inhibitor of numerous 2-OG dependent enzymes.[1] Its ability to stabilize Hypoxia-Inducible Factor-1α (HIF-1α) by inhibiting PHDs has made it a valuable tool for studying cellular responses to hypoxia and for exploring its therapeutic potential in conditions such as anemia and ischemia.[2][3] While NOG itself is reported to be cell-permeable, its derivatives, particularly ester prodrugs like Dimethyl-N-oxalylglycine (DMOG), have been developed to enhance cellular uptake and efficacy in cellular-based assays.[4][5]

Quantitative Data on Enzyme Inhibition

CompoundTarget EnzymeIC50 (µM)Reference
This compound (NOG)PHD12.1[6][7]
This compound (NOG)PHD25.6[6][7]
This compound (NOG)JMJD2A250[6][7]
This compound (NOG)JMJD2C500[6][7]
This compound (NOG)JMJD2E24[6][7]

Signaling Pathways and Mechanism of Action

The primary mechanism of action for this compound and its derivatives is the inhibition of 2-oxoglutarate dependent dioxygenases. A key pathway affected is the HIF-1α signaling cascade.

HIF-1α Signaling Pathway Under Normoxic and Hypoxic Conditions

Under normal oxygen levels (normoxia), prolyl hydroxylases (PHDs) utilize oxygen and 2-oxoglutarate to hydroxylate specific proline residues on the HIF-1α subunit. This hydroxylation event is a signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind to HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome. As a result, HIF-1α levels are kept low.

Under low oxygen levels (hypoxia), PHDs are inactive due to the lack of their co-substrate, oxygen. This prevents the hydroxylation of HIF-1α, allowing it to accumulate, translocate to the nucleus, and dimerize with HIF-1β. This heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, erythropoiesis, and glucose metabolism.

This compound and its cell-permeable derivatives mimic the hypoxic state by competitively inhibiting PHDs, thereby preventing HIF-1α degradation even under normoxic conditions.

HIF-1α Signaling Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / NOG Inhibition HIF-1α_normoxia HIF-1α Hydroxylated HIF-1α Hydroxylated HIF-1α HIF-1α_normoxia->Hydroxylated HIF-1α Hydroxylation PHDs Prolyl Hydroxylases (PHD1, PHD2, PHD3) PHDs->Hydroxylated HIF-1α 2-OG 2-Oxoglutarate 2-OG->PHDs O2 Oxygen O2->PHDs VHL VHL E3 Ligase Hydroxylated HIF-1α->VHL Binding Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination HIF-1α_hypoxia HIF-1α HIF-1 Complex HIF-1 Complex HIF-1α_hypoxia->HIF-1 Complex Dimerization NOG This compound (NOG) or its derivatives PHDs_inhibited Prolyl Hydroxylases (Inhibited) NOG->PHDs_inhibited Inhibition HIF-1β HIF-1β HIF-1β->HIF-1 Complex HRE Hypoxia Response Elements (HRE) HIF-1 Complex->HRE Binding in Nucleus Nucleus Nucleus Target Gene Transcription Target Gene Transcription (e.g., VEGF, EPO) HRE->Target Gene Transcription Activation

Caption: HIF-1α signaling under normoxia and hypoxia/NOG inhibition.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, non-cell-based method to predict passive membrane permeability.

Workflow for PAMPA Assay

PAMPA_Workflow prep Prepare Donor Plate (Compound in buffer) assembly Assemble Sandwich (Donor + Filter + Acceptor plates) prep->assembly membrane Coat Filter Plate (Artificial membrane solution) membrane->assembly incubation Incubate (e.g., 4-16 hours, room temp) assembly->incubation analysis Analyze Compound Concentration (LC-MS/MS or UV-Vis) incubation->analysis calculation Calculate Papp analysis->calculation

Caption: General workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Methodology:

  • Prepare Solutions:

    • Dissolve the test compound (e.g., NOG derivative) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 10-100 µM.

    • Prepare the artificial membrane solution (e.g., 1% lecithin in dodecane).

  • Prepare Plates:

    • Add the test compound solution to the donor wells of a 96-well microplate.

    • Pipette a small volume (e.g., 5 µL) of the artificial membrane solution onto the filter of a 96-well filter plate (the "sandwich" plate).

    • Add buffer to the acceptor wells of a 96-well microplate.

  • Assay Assembly and Incubation:

    • Carefully place the filter plate onto the acceptor plate.

    • Place the donor plate on top of the filter plate to create a "sandwich."

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).

  • Quantification:

    • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

  • Calculation of Apparent Permeability (Papp):

    • The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) * (Vd + Va)) / (Vd * Cd(0))) Where:

      • Vd = volume of the donor well

      • Va = volume of the acceptor well

      • A = area of the filter

      • t = incubation time

      • Ca(t) = concentration in the acceptor well at time t

      • Cd(0) = initial concentration in the donor well

Caco-2 Cell Permeability Assay

The Caco-2 assay is a cell-based model that mimics the human intestinal epithelium and is considered a gold standard for predicting in vivo drug absorption.

Workflow for Caco-2 Permeability Assay

Caco2_Workflow seed Seed Caco-2 cells on Transwell inserts culture Culture for ~21 days (Monolayer differentiation) seed->culture teer Measure TEER (Confirm monolayer integrity) culture->teer transport Perform Transport Study (Apical to Basolateral & Basolateral to Apical) teer->transport quantify Quantify Compound (LC-MS/MS) transport->quantify papp Calculate Papp and Efflux Ratio quantify->papp

Caption: General workflow for the Caco-2 cell permeability assay.

Methodology:

  • Cell Culture:

    • Seed Caco-2 cells onto Transwell inserts in a multi-well plate.

    • Culture the cells for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Transport Experiment:

    • Wash the cell monolayers with transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Add the test compound (e.g., NOG derivative) to either the apical (AP) or basolateral (BL) chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At specified time points, collect samples from the receiver chamber (BL for AP to BL transport, and AP for BL to AP transport).

  • Quantification:

    • Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculation of Apparent Permeability (Papp) and Efflux Ratio:

    • Calculate the Papp value for both directions using the formula: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt = the rate of appearance of the compound in the receiver chamber

      • A = the surface area of the membrane

      • C0 = the initial concentration in the donor chamber

    • Calculate the efflux ratio: Efflux Ratio = Papp (BL to AP) / Papp (AP to BL). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.

Cellular Uptake and Intracellular Quantification of this compound Derivatives by LC-MS/MS

This protocol describes a general method for measuring the intracellular concentration of NOG derivatives.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with the NOG derivative at the desired concentration and for the desired time period.

  • Cell Lysis and Extraction:

    • After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.

    • Lyse the cells by adding a cold extraction solvent (e.g., 80% methanol) containing an appropriate internal standard.

    • Incubate on ice for 10-15 minutes.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at high speed to pellet cell debris.

  • Sample Preparation for LC-MS/MS:

    • Transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water).

  • LC-MS/MS Analysis:

    • Develop a sensitive and specific LC-MS/MS method for the detection and quantification of the NOG derivative and the internal standard. This will involve optimizing chromatographic separation and mass spectrometry parameters (e.g., precursor and product ions, collision energy).

  • Data Analysis:

    • Generate a standard curve by analyzing known concentrations of the NOG derivative.

    • Quantify the amount of the NOG derivative in the cell extracts by comparing their peak areas to the standard curve.

    • Normalize the intracellular concentration to the cell number or total protein content.

Conclusion

This compound and its derivatives are valuable chemical tools for modulating the activity of 2-oxoglutarate dependent dioxygenases. While NOG itself has some cell permeability, its ester-based prodrugs, such as DMOG, exhibit enhanced cellular uptake, leading to more potent effects in cellular systems. The provided protocols offer a framework for researchers to assess the cell permeability and intracellular concentrations of these compounds, which is essential for the accurate interpretation of experimental results and for the advancement of their therapeutic potential.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize the experimental conditions for their specific cell lines and compounds of interest.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Oxalylglycine Concentration for Specific Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing N-Oxalylglycine (NOG) and its cell-permeable pro-drug, Dimethyloxalylglycine (DMOG), to stabilize Hypoxia-Inducible Factor-1α (HIF-1α). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the success of your experiments.

Quick Links

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Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound (NOG) and Dimethyloxalylglycine (DMOG)?

A1: this compound is a structural analog of α-ketoglutarate (also known as 2-oxoglutarate), a key co-substrate for a class of enzymes called α-ketoglutarate-dependent dioxygenases.[1][2] By competitively inhibiting these enzymes, particularly prolyl hydroxylases (PHDs), NOG prevents the hydroxylation of HIF-1α subunits.[3] Under normal oxygen conditions (normoxia), hydroxylated HIF-1α is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.[4][5] By inhibiting PHDs, NOG stabilizes HIF-1α, allowing it to accumulate, translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of hypoxia-responsive genes.[4][5] DMOG is a cell-permeable ester prodrug of NOG, which is rapidly converted to NOG intracellularly.[2]

Q2: What is a typical starting concentration for DMOG in cell culture?

A2: A common starting concentration range for DMOG to stabilize HIF-1α is 0.1-1.0 mM.[1][6] However, the optimal concentration is highly cell-line dependent and should be determined empirically through a dose-response experiment. For sensitive cell lines or long-term incubations, starting with a lower concentration (e.g., 0.1 mM) is advisable to minimize potential cytotoxicity.[7]

Q3: How long should I treat my cells with DMOG to see HIF-1α stabilization?

A3: HIF-1α stabilization can typically be observed within 4 to 8 hours of DMOG treatment.[1] Maximum induction of HIF-1α is often seen after approximately 4 hours.[1] For downstream gene expression analysis, longer incubation times (e.g., 12-24 hours) may be necessary.[1][8]

Q4: Can NOG/DMOG be toxic to my cells?

A4: Yes, at higher concentrations, DMOG can exhibit cytotoxicity.[2][7] This toxicity can be cell-line specific and is often correlated with the expression level of the monocarboxylate transporter MCT2, which facilitates the uptake of the active form of DMOG.[2] High intracellular concentrations of NOG can lead to off-target effects by inhibiting other α-ketoglutarate-dependent enzymes, such as isocitrate dehydrogenase (IDH) and glutamate dehydrogenase (GDH), disrupting cellular metabolism.[2] It is crucial to perform a viability assay (e.g., MTT or CellTox) to determine the optimal non-toxic concentration for your specific cell line.[7][9]

Q5: Should I use NOG or DMOG for my cell culture experiments?

A5: For most cell culture applications, DMOG is preferred due to its cell permeability. NOG itself has poor cell membrane permeability. DMOG is de-esterified within the cell to its active form, NOG.[10]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No/Weak HIF-1α Signal on Western Blot 1. Suboptimal DMOG Concentration: The concentration of DMOG may be too low to effectively inhibit PHDs in your specific cell line. 2. Short Incubation Time: The treatment duration may not be sufficient for HIF-1α to accumulate. 3. Rapid HIF-1α Degradation: HIF-1α has a very short half-life in the presence of oxygen. Delays during sample preparation can lead to its degradation.[11] 4. Low Protein Load: Insufficient total protein loaded on the gel. 5. Nuclear Translocation: Stabilized HIF-1α translocates to the nucleus. Whole-cell lysates may have a diluted signal.[12]1. Perform a Dose-Response: Test a range of DMOG concentrations (e.g., 0.1, 0.25, 0.5, 1.0, and 2.0 mM) to determine the optimal concentration for your cell line. 2. Optimize Incubation Time: Perform a time-course experiment (e.g., 2, 4, 6, 8, and 24 hours). 3. Minimize Exposure to Normoxia: Work quickly during cell lysis and sample preparation. Keep samples on ice at all times. Lyse cells directly in a lysis buffer containing protease inhibitors.[11] 4. Increase Protein Load: Load at least 30-50 µg of total protein per lane.[11] 5. Use Nuclear Extracts: Prepare nuclear extracts to enrich for stabilized HIF-1α.[12]
High Cytotoxicity/Cell Death 1. DMOG Concentration is Too High: Exceeding the optimal concentration for your cell line can lead to off-target effects and toxicity.[2][7] 2. High MCT2 Transporter Expression: Cell lines with high levels of the MCT2 transporter can accumulate NOG to toxic intracellular concentrations.[2] 3. Extended Incubation Time: Prolonged exposure to high concentrations of DMOG can be detrimental to cell health.1. Determine IC50: Perform a dose-response curve and a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the highest non-toxic concentration. 2. Lower DMOG Concentration: If high MCT2 expression is suspected, use a lower concentration of DMOG and potentially a longer incubation time. 3. Reduce Incubation Time: If long incubations are necessary, consider using a lower, less toxic concentration of DMOG.
High Variability Between Experiments 1. Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or media composition can affect cellular response. 2. DMOG Solution Instability: DMOG solutions can be unstable and should be prepared fresh.[8] 3. Inconsistent Timing: Precise timing of treatment and harvesting is crucial for reproducible results due to the transient nature of HIF-1α stabilization.1. Standardize Protocols: Ensure consistent cell seeding density, passage number, and media conditions for all experiments. 2. Prepare Fresh DMOG: Prepare DMOG solutions fresh for each experiment from a powder stock. 3. Maintain Consistent Timing: Adhere to a strict timeline for DMOG addition and cell harvesting.
HIF-1α Stabilized, but No Downstream Target Gene Expression (e.g., VEGF) 1. Insufficient HIF-1α Activity: HIF-1α may be stabilized but not transcriptionally active. This can be due to a lack of necessary co-factors or the presence of inhibitors of HIF-1α transcriptional activity. 2. Cell-Specific Gene Regulation: The regulation of specific target genes can be complex and may require additional signaling pathways to be active. 3. Off-Target Effects: At high concentrations, DMOG can have off-target effects that may interfere with downstream signaling.[2][13] 4. Kinetics of Gene Expression: The peak of HIF-1α protein stabilization may not coincide with the peak of target gene mRNA expression.1. Check for Co-factor Availability: Ensure standard cell culture conditions are met. Consider that some inhibitors can block HIF-1 activity without affecting its protein expression.[1] 2. Verify with Multiple Target Genes: Analyze the expression of several known HIF-1α target genes (e.g., PGK1, GLUT1, CA9) to confirm a general lack of transcriptional activity. 3. Optimize DMOG Concentration: Use the lowest effective concentration of DMOG that stabilizes HIF-1α to minimize off-target effects. 4. Perform a Time-Course for mRNA: Analyze target gene expression at multiple time points after DMOG treatment (e.g., 8, 16, 24 hours).

Experimental Protocols

Protocol 1: Dose-Response and Time-Course for DMOG Treatment
  • Cell Seeding: Plate cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will result in 70-80% confluency at the time of harvest.

  • DMOG Preparation: Prepare a stock solution of DMOG (e.g., 100 mM) in sterile water or PBS. Further dilute in cell culture medium to achieve the desired final concentrations. Prepare fresh for each experiment.[8]

  • Dose-Response: Treat cells with a range of DMOG concentrations (e.g., 0, 0.1, 0.25, 0.5, 1.0, 2.0 mM) for a fixed time (e.g., 6 hours).

  • Time-Course: Treat cells with a fixed optimal concentration of DMOG (determined from the dose-response experiment) for various durations (e.g., 0, 2, 4, 8, 16, 24 hours).

  • Cell Lysis: At the end of the treatment period, wash the cells once with ice-cold PBS and immediately lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail. Scrape the cells on ice and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blot Analysis: Proceed with the Western blot protocol to detect HIF-1α.

Protocol 2: Western Blot for HIF-1α Detection
  • Sample Preparation: Mix the cell lysate with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load 30-50 µg of total protein per lane onto an 8% SDS-polyacrylamide gel. Include a molecular weight marker.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HIF-1α (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 6.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

  • Loading Control: Probe the same membrane for a loading control protein (e.g., β-actin, GAPDH, or α-tubulin) to ensure equal protein loading.

Quantitative Data Summary

The optimal concentration of DMOG for HIF-1α stabilization varies significantly among different cell lines. The following table summarizes some reported concentrations. It is crucial to empirically determine the optimal concentration for your specific cell line.

Cell LineOrganismOptimal DMOG Concentration for HIF-1α StabilizationIncubation TimeNotes
Human Tendon Stem Cells (hTSCs)Human0.01 - 1 mM (dose-dependent increase)96 hours1 mM induced signs of cell stress.[9]
PC12Rat0.1 mM24 - 96 hoursHigher concentrations (0.5 and 1 mM) significantly inhibited cell proliferation.[7]
Cortical NeuronsMouse50 - 500 µM24 hoursDose-dependent increase in HIF-1α.[1]
MCF-7Human1 mM10 hoursShowed significant accumulation of HIF-1α.[3][14]
HeLaHuman1 mM4 - 24 hoursIncreased chemoresistance to etoposide.[14]
Primary Skin Fibroblasts (db/db mice)Mouse2 mMNot SpecifiedStabilized HIF-1α in the presence of high glucose.[5]
Vascular Smooth Muscle Cells (VSMCs)Not Specified~100 µM72 - 96 hoursAnalyzed for DNA synthesis as an index of proliferation.[8]

Signaling Pathways and Workflows

HIF-1α Signaling Pathway

The following diagram illustrates the regulation of HIF-1α under normoxic and hypoxic conditions, and the point of intervention for this compound (NOG).

HIF_Pathway cluster_normoxia Normoxia (High O2) cluster_hypoxia Hypoxia (Low O2) / NOG Treatment HIF1a_normoxia HIF-1α HIF1a_OH Hydroxylated HIF-1α HIF1a_normoxia->HIF1a_OH Hydroxylation PHD PHD Enzymes (Prolyl Hydroxylases) O2 O2 O2->PHD aKG α-Ketoglutarate aKG->PHD HIF1a_Ub Ubiquitinated HIF-1α HIF1a_OH->HIF1a_Ub Ubiquitination VHL VHL Complex Ub Ubiquitin Ub->VHL Proteasome Proteasome HIF1a_Ub->Proteasome Degradation Degradation Proteasome->Degradation HIF1a_hypoxia HIF-1α HIF1a_stable Stable HIF-1α HIF1a_hypoxia->HIF1a_stable Stabilization PHD_inhibited PHD Enzymes (Inhibited) NOG This compound (DMOG) NOG->PHD_inhibited Inhibits Nucleus Nucleus HIF1a_stable->Nucleus Translocation HIF1_dimer HIF-1 Dimer HIF1b HIF-1β HIF1b->HIF1_dimer HRE Hypoxia Response Element (HRE) HIF1_dimer->HRE p300_CBP p300/CBP p300_CBP->HRE Gene_Expression Target Gene Expression (e.g., VEGF, GLUT1) HRE->Gene_Expression DMOG_Optimization_Workflow start Start: Select Cell Line dose_response 1. Dose-Response Experiment (e.g., 0-2 mM DMOG for 6h) start->dose_response viability_assay 2. Cell Viability Assay (e.g., MTT, CellTox) dose_response->viability_assay determine_optimal_conc 3. Determine Optimal Non-Toxic Concentration Range viability_assay->determine_optimal_conc time_course 4. Time-Course Experiment (Optimal Conc. for 2-24h) determine_optimal_conc->time_course western_blot 5. Western Blot for HIF-1α time_course->western_blot analyze_results 6. Analyze HIF-1α Stabilization western_blot->analyze_results downstream_analysis 7. Proceed with Downstream Experiments (e.g., qPCR, etc.) analyze_results->downstream_analysis

References

Technical Support Center: Minimizing Cytotoxicity of N-Oxalylglycine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the cytotoxicity of N-Oxalylglycine (NOG) derivatives in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of cytotoxicity associated with this compound (NOG) and its prodrugs like dimethyl-oxalylglycine (DMOG)?

A1: The cytotoxicity of NOG derivatives is often linked to high intracellular concentrations of NOG.[1][2][3] The commonly used cell-permeable prodrug, DMOG, is rapidly converted in cell culture media to methyl-oxalylglycine (MOG).[1][2] MOG is then transported into the cell by the monocarboxylate transporter MCT2.[1][2][3] High levels of intracellular NOG can inhibit enzymes involved in glutaminolysis, such as glutamate dehydrogenase (GDH), leading to metabolic disruption and cytotoxicity.[1][4] Therefore, the expression level of MCT2 in a given cell line is a critical determinant of its sensitivity to DMOG-induced toxicity.[2][3]

Q2: Why do I observe significant cytotoxicity in some cell lines but not others when using the same concentration of DMOG?

A2: The differential cytotoxicity of DMOG across various cell lines is primarily due to varying expression levels of the monocarboxylate transporter MCT2.[2][3] Cell lines with high MCT2 expression will transport more MOG (the active form of DMOG in media) into the cell, leading to higher intracellular NOG concentrations and consequently, greater cytotoxicity.[2][3] Conversely, cells with low or no MCT2 expression will have lower intracellular NOG levels and be less susceptible to its toxic effects.

Q3: Are there less cytotoxic alternatives to DMOG that can still inhibit prolyl hydroxylases (PHDs)?

A3: Yes, recent research has focused on developing analogues of MOG that are less cytotoxic but still effectively inhibit PHDs.[1][3] These analogues are designed to have different properties, such as altered stability or different interactions with the MCT2 transporter, which results in lower intracellular NOG concentrations that are still sufficient to inhibit PHDs without causing broad metabolic disruption and cytotoxicity.[1][3]

Q4: Can this compound (NOG) itself be directly used in cell culture experiments?

A4: NOG is generally not cell-permeable.[2][5] Therefore, directly adding NOG to the cell culture medium is often ineffective as it cannot efficiently cross the cell membrane to reach its intracellular targets. This is why cell-permeable prodrugs like DMOG are commonly used.[1][2]

Troubleshooting Guides

Problem 1: High levels of unexpected cell death in my experiment after treatment with DMOG.

  • Possible Cause 1: High MCT2 expression in your cell line.

    • Troubleshooting Step 1: Determine MCT2 expression levels. Check the literature or perform qPCR or western blotting to determine the relative expression level of MCT2 in your cell line.

    • Troubleshooting Step 2: Titrate DMOG concentration. Perform a dose-response experiment to determine the optimal concentration of DMOG that inhibits your target of interest (e.g., stabilizes HIF-1α) with minimal cytotoxicity. Start with a much lower concentration than initially used.

    • Troubleshooting Step 3: Reduce incubation time. Shorten the duration of DMOG treatment to a time point sufficient to observe the desired effect but before significant cytotoxicity occurs.

    • Troubleshooting Step 4: Consider alternative compounds. If cytotoxicity remains an issue, consider using one of the newer, less cytotoxic MOG analogues.[1][3]

  • Possible Cause 2: Off-target effects due to excessively high DMOG concentration.

    • Troubleshooting Step 1: Review the literature for typical concentration ranges. Ensure the concentration you are using is within the range reported for similar cell lines and experimental goals. NOG and its derivatives are known to inhibit a range of α-ketoglutarate-dependent dioxygenases, and high concentrations can lead to broader off-target effects.[6][7][8][9]

    • Troubleshooting Step 2: Perform a viability assay. Use a standard cytotoxicity assay (e.g., MTT, LDH release) to quantify the extent of cell death at your working concentration and compare it to a vehicle control.

Problem 2: Inconsistent results or lack of a clear dose-response with DMOG.

  • Possible Cause 1: Instability of DMOG in cell culture media.

    • Troubleshooting Step 1: Prepare fresh solutions. DMOG is unstable in aqueous solutions and rapidly converts to MOG.[2] Always prepare fresh stock solutions and dilute them to the final working concentration immediately before adding to the cells.

    • Troubleshooting Step 2: Minimize freeze-thaw cycles. Aliquot stock solutions to avoid repeated freezing and thawing, which can degrade the compound.[6]

  • Possible Cause 2: Variability in cell culture conditions.

    • Troubleshooting Step 1: Standardize cell seeding density. Ensure that cells are seeded at a consistent density across all experiments, as this can influence metabolic state and drug sensitivity.

    • Troubleshooting Step 2: Use consistent media components. Variations in media composition, particularly serum batches, can affect cell metabolism and response to drugs.

Quantitative Data Summary

CompoundTarget Enzyme(s)IC50 (µM)Notes
This compound (NOG)PHD12.1[5][6]Also inhibits JMJD2A, JMJD2C, and JMJD2D.[6]
PHD25.6[5][6]
JMJD2A250[9]
JMJD2C500[9]
JMJD2E24[5][9]

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[10]

  • Compound Treatment: Prepare serial dilutions of the NOG derivative in fresh cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: Western Blot for HIF-1α Stabilization

  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the NOG derivative at the desired concentrations for the appropriate time (e.g., 4-8 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as β-actin or GAPDH, to normalize the results.

Visualizations

experimental_workflow Troubleshooting Workflow for DMOG-Induced Cytotoxicity start High Cell Death Observed with DMOG Treatment check_mct2 Check MCT2 Expression (qPCR/Western Blot) start->check_mct2 check_concentration Review Literature for Working Concentrations start->check_concentration high_mct2 High MCT2 Expression check_mct2->high_mct2 low_mct2 Low/No MCT2 Expression check_mct2->low_mct2 titrate_dmog Titrate DMOG Concentration (Dose-Response) high_mct2->titrate_dmog low_mct2->check_concentration reduce_time Reduce Incubation Time titrate_dmog->reduce_time alt_compound Use Less Cytotoxic MOG Analogue reduce_time->alt_compound end Optimized Experiment alt_compound->end high_conc Concentration is Too High check_concentration->high_conc ok_conc Concentration is Appropriate check_concentration->ok_conc high_conc->titrate_dmog viability_assay Perform Viability Assay (e.g., MTT) ok_conc->viability_assay viability_assay->end

A troubleshooting workflow for addressing DMOG-induced cytotoxicity.

signaling_pathway Mechanism of DMOG-Induced Cytotoxicity dmog DMOG (extracellular) mog MOG (extracellular) dmog->mog Rapid conversion in media mct2 MCT2 Transporter mog->mct2 Transport nog_ic NOG (intracellular) mct2->nog_ic phd PHD Inhibition nog_ic->phd High Affinity (Therapeutic Effect) glutaminolysis Glutaminolysis Enzyme Inhibition (e.g., GDH) nog_ic->glutaminolysis Low Affinity (High [NOG]ic required) hif1a HIF-1α Stabilization phd->hif1a metabolic_disruption Metabolic Disruption glutaminolysis->metabolic_disruption cytotoxicity Cytotoxicity metabolic_disruption->cytotoxicity

References

Proper storage and handling of N-Oxalylglycine powder and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of N-Oxalylglycine (NOG) powder and solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound powder?

This compound powder is stable when stored under the correct conditions. For long-term storage, it is recommended to keep the powder at -20°C for up to three years.[1] Some suppliers also indicate storage at 2-8°C is acceptable.[2][3] The powder should be stored in a dry, desiccated environment.[2][3]

Q2: How should I prepare and store this compound solutions?

The preparation and storage of this compound solutions depend on the solvent used.

  • Aqueous Solutions: this compound is soluble in deionized water (>10 mg/mL) and PBS (pH 7.2) at approximately 10 mg/mL.[2][4] It is not recommended to store aqueous solutions for more than one day to maintain their stability and activity.[4]

  • Organic Solvent Stock Solutions: For longer-term storage, it is advisable to prepare stock solutions in organic solvents such as DMSO or ethanol. This compound is soluble in DMSO at up to 10 mg/mL and in ethanol at up to 10 mg/mL.[4][5][6] These stock solutions can be stored at -80°C for up to one year or at -20°C for shorter periods.[1] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes.

Q3: What is the mechanism of action of this compound?

This compound is a structural analog of α-ketoglutarate and acts as a competitive inhibitor of α-ketoglutarate-dependent dioxygenases.[2][7][8] This includes enzymes such as:

  • Prolyl hydroxylases (PHDs): Inhibition of PHDs leads to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α).[3][9][10]

  • Jumonji C (JmjC) domain-containing histone demethylases (KDMs): NOG inhibits the demethylation of histones by enzymes like JMJD2A, JMJD2C, and JMJD2D.[9][10]

Q4: Is this compound cell-permeable?

This compound itself has limited cell permeability. For cell-based assays, its dimethyl ester prodrug, Dimethyloxalylglycine (DMOG), is often used. DMOG is more cell-permeable and is rapidly hydrolyzed to this compound inside the cell.[11][12][13]

Troubleshooting Guide

Issue 1: Inconsistent or no inhibitory effect observed in cell-based assays.

  • Possible Cause 1: Poor cell permeability.

    • Solution: As mentioned in the FAQs, this compound has limited cell permeability. Consider using its cell-permeable prodrug, Dimethyloxalylglycine (DMOG), for your experiments.[11][12][13]

  • Possible Cause 2: Degradation of this compound in the solution.

    • Solution: Aqueous solutions of this compound are not stable for long periods.[4] Prepare fresh aqueous solutions for each experiment. For stock solutions in organic solvents, ensure they are stored correctly at -80°C and avoid multiple freeze-thaw cycles by preparing aliquots.

  • Possible Cause 3: Incorrect concentration used.

    • Solution: The effective concentration of this compound can vary depending on the target enzyme and the cell type. Refer to the literature for typical working concentrations for your specific application. The IC50 values for different enzymes can range from micromolar to hundreds of micromolar.[5][6][9]

Issue 2: Difficulty dissolving this compound powder.

  • Possible Cause 1: Using an inappropriate solvent.

    • Solution: Refer to the solubility data table below. For high concentrations, organic solvents like DMSO are recommended for stock solutions. For aqueous solutions, solubility is higher in buffers like PBS (pH 7.2) compared to pure water.[4] Sonication may also aid in dissolution in aqueous solutions.[1]

  • Possible Cause 2: Trying to dissolve too much powder in a small volume.

    • Solution: Check the solubility limits in the table below and ensure you are not exceeding them.

Issue 3: Unexpected cytotoxicity observed.

  • Possible Cause 1: High concentrations of the organic solvent (e.g., DMSO).

    • Solution: When diluting your stock solution into your cell culture medium, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Possible Cause 2: High intracellular concentrations of NOG.

    • Solution: When using the prodrug DMOG, high expression of the monocarboxylate transporter MCT2 in some cell lines can lead to high intracellular accumulation of NOG, which can be cytotoxic.[11] It may be necessary to titrate the concentration of DMOG to find a non-toxic yet effective dose.

Data Presentation

Table 1: Storage Conditions for this compound Powder and Solutions

FormStorage TemperatureDurationNotes
Powder -20°CUp to 3 years[1]Store in a dry, desiccated environment.[2][3]
2-8°CShort-termCheck supplier recommendations.[2][3]
Aqueous Solution 4°CNot recommended for more than 1 day[4]Prepare fresh before use.
DMSO/Ethanol Stock -80°CUp to 1 year[1]Aliquot to avoid freeze-thaw cycles.
-20°CShorter-termCheck for any precipitation upon thawing.

Table 2: Solubility of this compound

SolventSolubilityReference
Deionized Water>10 mg/mL[2]
PBS (pH 7.2)~10 mg/mL[4]
DMSO~10 mg/mL[5][6]
Ethanol~10 mg/mL[6]
DMF~5 mg/mL[5]

Experimental Protocols

Protocol 1: In Vitro JMJD2A Inhibition Assay

This protocol is a general guideline for an in vitro enzymatic assay to measure the inhibition of JMJD2A by this compound.

Materials:

  • Recombinant JMJD2A enzyme

  • H3K9me3 peptide substrate

  • This compound

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

  • Cofactors: Fe(II) sulfate, Ascorbate, α-ketoglutarate

  • Detection reagents (specific to the detection method, e.g., antibody for demethylated product)

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare a reaction mixture containing JMJD2A, Fe(II), and ascorbate in assay buffer.

  • Inhibitor Pre-incubation:

    • In a microplate, add the serially diluted this compound or vehicle control.

    • Add the enzyme reaction mixture to each well.

    • Incubate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add the H3K9me3 peptide substrate and α-ketoglutarate to each well to start the demethylation reaction.

  • Incubation:

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop Reaction:

    • Stop the reaction by adding a quenching solution (e.g., methanol or a specific stop reagent from a kit).

  • Detection:

    • Detect the amount of demethylated product using a suitable method, such as an ELISA-based assay with an antibody specific to the demethylated histone mark or mass spectrometry.[9]

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Protocol 2: HIF-1α Stabilization in Cultured Cells

This protocol describes a general method to induce HIF-1α stabilization in cultured cells using the cell-permeable prodrug of NOG, Dimethyloxalylglycine (DMOG).

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • Dimethyloxalylglycine (DMOG)

  • Hypoxia chamber or chemical hypoxia-inducing agents (optional, for positive control)

  • Lysis buffer for protein extraction

  • Antibodies for Western blotting (anti-HIF-1α, and a loading control like anti-β-actin)

Procedure:

  • Cell Seeding:

    • Seed the cells in appropriate culture plates or flasks and allow them to adhere and grow to a desired confluency (e.g., 70-80%).

  • Treatment:

    • Prepare a stock solution of DMOG in DMSO.

    • Dilute the DMOG stock solution in fresh cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 100 µM, 500 µM, 1 mM).

    • Remove the old medium from the cells and replace it with the medium containing DMOG or a vehicle control (medium with the same concentration of DMSO).

  • Incubation:

    • Incubate the cells for a specific period (e.g., 4-8 hours) under normoxic conditions (standard cell culture incubator).

  • Cell Lysis:

    • After incubation, place the culture plates on ice and wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each plate, scrape the cells, and collect the lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and then incubate with a primary antibody against HIF-1α.

    • Incubate with a secondary antibody and visualize the protein bands using a suitable detection system.

    • Probe the same membrane with a loading control antibody (e.g., β-actin) to ensure equal protein loading.

  • Analysis:

    • Compare the intensity of the HIF-1α bands in the DMOG-treated samples to the vehicle control to assess the level of HIF-1α stabilization.

Visualizations

Signaling_Pathway_of_NOG Alpha-ketoglutarate Alpha-ketoglutarate PHDs Prolyl Hydroxylases (PHDs) Alpha-ketoglutarate->PHDs Substrate JMJD JmjC Histone Demethylases (KDMs) Alpha-ketoglutarate->JMJD Substrate NOG This compound (NOG) NOG->PHDs Inhibits NOG->JMJD Inhibits HIF1a_degradation HIF-1α Degradation PHDs->HIF1a_degradation Promotes HIF1a_stabilization HIF-1α Stabilization Histone_demethylation Histone Demethylation JMJD->Histone_demethylation Promotes Histone_methylation_maintained Histone Methylation Maintained

Caption: this compound's inhibitory mechanism on dioxygenases.

Experimental_Workflow cluster_analysis 4. Analysis prep 1. Preparation - Prepare NOG/DMOG stock solution - Culture cells/prepare enzyme assay treatment 2. Treatment - Add NOG/DMOG to cells or enzyme reaction - Include vehicle control prep->treatment incubation 3. Incubation - Specified time and temperature (e.g., 4-8h for cells, 30-60 min for enzyme) treatment->incubation cell_analysis Cell-Based Assay - Lyse cells - Western Blot for HIF-1α - qPCR for target genes incubation->cell_analysis For Cellular Experiments enzyme_analysis In Vitro Assay - Stop reaction - Detect product (ELISA, MS) incubation->enzyme_analysis For Enzymatic Assays data 5. Data Interpretation - Quantify results - Determine IC50 or fold change cell_analysis->data enzyme_analysis->data

Caption: General experimental workflow using this compound.

References

Technical Support Center: Overcoming Poor Cell Permeability of N-Oxalylglycine (NOG)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Oxalylglycine (NOG) and facing challenges with its poor cell permeability.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions encountered during experiments with this compound.

1. Why am I not observing the expected biological effects of this compound in my cell-based assays?

This compound (NOG) is a hydrophilic molecule with inherently poor cell permeability.[1] This means it cannot efficiently cross the lipid bilayer of the cell membrane to reach its intracellular targets, which are primarily 2-oxoglutarate (α-KG)-dependent dioxygenases like prolyl hydroxylases (PHDs) and Jumonji C-domain-containing histone lysine demethylases (JMJDs).

Troubleshooting Steps:

  • Switch to a cell-permeable prodrug: The most common and effective solution is to use Dimethyloxalylglycine (DMOG), a cell-permeable ester prodrug of NOG.[1][2][3][4] Once inside the cell, intracellular esterases hydrolyze DMOG to the active inhibitor, NOG.

  • Confirm DMOG activity: If using DMOG and still not observing effects, ensure the compound's integrity. DMOG is unstable in aqueous solutions and can hydrolyze to its monoester (MOG) and then to NOG outside the cells.[1][2] It is recommended to prepare fresh solutions for each experiment.

  • Optimize concentration and incubation time: The effective concentration of DMOG can vary between cell types. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental endpoint.

  • Consider transporter expression: The uptake of DMOG's hydrolysis product, methyloxalylglycine (MOG), is facilitated by the monocarboxylate transporter 2 (MCT2).[2][3][4] Cell lines with low or absent MCT2 expression may exhibit reduced uptake of MOG and consequently, a diminished response to DMOG.[5] You may need to screen your cell line for MCT2 expression or choose a different cell line known to express this transporter.

2. I am observing unexpected cytotoxicity in my experiments with DMOG. What could be the cause?

High concentrations of intracellular NOG, resulting from the efficient uptake of DMOG/MOG via the MCT2 transporter, can lead to off-target effects and cytotoxicity.[2][3] This is often due to the inhibition of other α-KG-dependent metabolic enzymes beyond the intended prolyl hydroxylases.

Troubleshooting Steps:

  • Perform a cytotoxicity assay: Determine the cytotoxic concentration range of DMOG for your specific cell line using assays like MTT or by monitoring cell morphology.

  • Lower the DMOG concentration: Use the lowest effective concentration of DMOG that elicits the desired biological response without causing significant cell death.

  • Reduce incubation time: Shorter exposure to DMOG may be sufficient to achieve the desired effect while minimizing toxicity.

  • Check MCT2 expression levels: Cell lines with very high MCT2 expression may accumulate intracellular NOG to toxic levels more rapidly.[2][5] Consider using a cell line with moderate MCT2 expression.

3. How can I confirm that NOG/DMOG is effectively inhibiting prolyl hydroxylases in my cells?

The primary downstream effect of prolyl hydroxylase (PHD) inhibition is the stabilization of the alpha subunit of the Hypoxia-Inducible Factor 1 (HIF-1α).

Verification Method:

  • Western Blot for HIF-1α: Treat your cells with DMOG for a defined period (e.g., 4-8 hours) and perform a western blot to detect HIF-1α protein levels. A significant increase in the HIF-1α band compared to untreated control cells indicates successful PHD inhibition.

4. What are the best practices for preparing and storing NOG and DMOG solutions?

Proper handling and storage are crucial for the stability and activity of these compounds.

Solution Preparation and Storage Guidelines:

  • This compound (NOG):

    • NOG is soluble in aqueous buffers like PBS (approximately 10 mg/mL).[6]

    • It is recommended to prepare fresh aqueous solutions daily.[6]

    • For stock solutions, dissolve in an organic solvent like DMSO (approx. 10 mg/mL) or ethanol (approx. 10 mg/mL), aliquot, and store at -20°C for up to 3 months.[6][7]

  • Dimethyloxalylglycine (DMOG):

    • DMOG is soluble in water (up to 100 mM) and DMSO (up to 100 mM).[8]

    • Aqueous solutions of DMOG are unstable and should be prepared fresh for each experiment.[9]

    • For stock solutions, dissolve in DMSO, aliquot, and store at -20°C for up to 3 months.[7]

Strategies to Enhance this compound Cell Permeability

Beyond the use of the prodrug DMOG, several advanced strategies can be explored to improve the intracellular delivery of NOG.

Data Presentation: Comparison of NOG and its Prodrug DMOG
CompoundChemical StructureKey Permeability Characteristics
This compound (NOG) HOOC-CO-NH-CH₂-COOHHydrophilic, charged at physiological pH, resulting in very poor passive diffusion across the cell membrane.
Dimethyloxalylglycine (DMOG) CH₃OOC-CO-NH-CH₂-COOCH₃Esterified prodrug, more lipophilic than NOG, allowing for passive diffusion across the cell membrane. It is then hydrolyzed intracellularly to the active NOG.
Advanced Delivery Strategies

1. Cell-Penetrating Peptides (CPPs)

CPPs are short peptides (typically 5-30 amino acids) that can traverse the cell membrane and can be used as vectors to deliver a variety of cargo molecules, including small hydrophilic drugs.[10]

  • Mechanism: CPPs can be covalently or non-covalently conjugated to the cargo molecule. The CPP-cargo complex then enters the cell through various mechanisms, including direct translocation or endocytosis.

  • Application for NOG: While specific examples for NOG are limited, CPPs have been successfully used to deliver other hydrophilic small molecules and peptides.[10] A potential strategy would be to conjugate NOG to a CPP like TAT or Penetratin.

2. Nano-delivery Systems

Encapsulating NOG within nanoparticles can protect it from degradation and facilitate its entry into cells.

  • Lipid-Based Nanoparticles: Liposomes and solid lipid nanoparticles (SLNs) can encapsulate hydrophilic drugs in their aqueous core or within their lipid matrix.[11] The lipidic nature of these nanoparticles allows for better interaction with the cell membrane.

  • Polymeric Nanoparticles: Biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)) can be used to form nanoparticles that encapsulate hydrophilic drugs.[11] Surface modification of these nanoparticles with targeting ligands can further enhance their uptake by specific cells.

Experimental Protocols

Below are detailed methodologies for key experiments to assess the cell permeability of NOG and its derivatives.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This is a high-throughput, cell-free assay to predict passive membrane permeability.

  • Principle: A 96-well filter plate is coated with a lipid solution to form an artificial membrane. The test compound is added to the donor wells, and its diffusion into the acceptor wells is measured over time.

  • Protocol for Hydrophilic Compounds:

    • Prepare the lipid membrane: Coat the filter of a 96-well donor plate with 5 µL of a 1% lecithin in dodecane solution.

    • Prepare solutions: Dissolve the test compound (NOG or DMOG) in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 10-50 µM. Prepare the same buffer for the acceptor wells.

    • Assemble the PAMPA sandwich: Add 300 µL of buffer to the acceptor plate wells. Place the lipid-coated donor plate on top of the acceptor plate.

    • Add test compound: Add 150 µL of the test compound solution to the donor wells.

    • Incubate: Incubate the plate assembly at room temperature for 4-18 hours.

    • Quantify: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

    • Calculate Apparent Permeability (Papp): Papp = (-Vd * Va) / ((Vd + Va) * A * t)) * ln(1 - [C]a / [C]eq) Where:

      • Vd = Volume of donor well

      • Va = Volume of acceptor well

      • A = Area of the filter

      • t = Incubation time

      • [C]a = Concentration in the acceptor well

      • [C]eq = Equilibrium concentration

Caco-2 Permeability Assay

This cell-based assay is considered the gold standard for predicting in vivo intestinal absorption.

  • Principle: Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on a semi-permeable membrane. They differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier. The transport of a compound across this monolayer is measured.

  • Protocol for Hydrophilic Compounds:

    • Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.

    • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

    • Prepare Solutions: Dissolve the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) at a suitable concentration.

    • Transport Experiment (Apical to Basolateral - A to B):

      • Wash the cell monolayer with pre-warmed transport buffer.

      • Add the compound solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

      • Incubate at 37°C with gentle shaking.

      • At various time points, collect samples from the basolateral chamber and replace with fresh buffer.

    • Transport Experiment (Basolateral to Apical - B to A): To assess active efflux, perform the experiment in the reverse direction.

    • Quantify: Analyze the concentration of the compound in the collected samples using LC-MS/MS or another sensitive method.

    • Calculate Apparent Permeability (Papp): Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt = Rate of appearance of the compound in the receiver chamber

      • A = Surface area of the membrane

      • C₀ = Initial concentration in the donor chamber

Visualizations

Signaling Pathway: HIF-1α Regulation by Prolyl Hydroxylases

HIF1a_Pathway cluster_degradation Degradation Pathway cluster_stabilization Stabilization Pathway cluster_nucleus Nuclear Events Normoxia Normoxia (Normal O₂) PHD Prolyl Hydroxylases (PHD1, PHD2, PHD3) Normoxia->PHD Activates Hypoxia Hypoxia (Low O₂) or NOG/DMOG Hypoxia->PHD Inhibits HIF1a HIF-1α PHD->HIF1a Hydroxylates Proline Residues VHL VHL E3 Ubiquitin Ligase HIF1a->VHL Binds to hydroxylated HIF-1α HIF1a->VHL HIF1 HIF-1 Complex HIF1a->HIF1 Dimerizes with Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination VHL->Proteasome HIF1b HIF-1β (ARNT) (Constitutively expressed) HIF1b->HIF1 Nucleus Nucleus HIF1->Nucleus Translocates to HRE Hypoxia Response Element (HRE) in DNA HIF1->HRE Binds to Gene_Expression Target Gene Expression (e.g., VEGF, EPO, Glycolytic Enzymes) HRE->Gene_Expression Activates Transcription

Caption: Regulation of HIF-1α by oxygen levels and NOG/DMOG.

Experimental Workflow: Overcoming Poor Cell Permeability of NOG

NOG_Permeability_Workflow Start Start: Poor cell permeability of this compound (NOG) Strategy1 Strategy 1: Prodrug Approach Start->Strategy1 Strategy2 Strategy 2: Advanced Delivery Start->Strategy2 DMOG Use Dimethyloxalylglycine (DMOG) Strategy1->DMOG Uptake Cellular Uptake (Passive Diffusion & MCT2) DMOG->Uptake Hydrolysis Intracellular Hydrolysis Uptake->Hydrolysis ActiveNOG Active NOG Hydrolysis->ActiveNOG Validation Experimental Validation ActiveNOG->Validation CPP Cell-Penetrating Peptides (CPPs) Strategy2->CPP Nano Nano-delivery Systems (Liposomes, Polymeric NPs) Strategy2->Nano Conjugation Conjugate NOG to CPP CPP->Conjugation Encapsulation Encapsulate NOG Nano->Encapsulation Delivery Enhanced Intracellular Delivery Conjugation->Delivery Encapsulation->Delivery Delivery->Validation PermeabilityAssay Permeability Assays (PAMPA, Caco-2) Validation->PermeabilityAssay ActivityAssay Biological Activity Assays (e.g., HIF-1α stabilization) Validation->ActivityAssay DMOG_Troubleshooting Problem Problem: No biological effect observed with DMOG treatment Check1 Is the DMOG solution fresh? Problem->Check1 Solution1 Prepare fresh DMOG solution for each experiment. Check1->Solution1 No Check2 Is the concentration optimal? Check1->Check2 Yes Solution1->Check2 Solution2 Perform a dose-response experiment. Check2->Solution2 No Check3 Is the incubation time sufficient? Check2->Check3 Yes Solution2->Check3 Solution3 Perform a time-course experiment. Check3->Solution3 No Check4 Does the cell line express MCT2? Check3->Check4 Yes Solution3->Check4 Solution4 Check MCT2 expression (e.g., RT-PCR, Western Blot) or use a different cell line. Check4->Solution4 No/Unknown Check5 Is HIF-1α stabilization confirmed? Check4->Check5 Yes Solution4->Check5 Solution5 Perform Western Blot for HIF-1α to confirm target engagement. Check5->Solution5 No Success Problem Resolved Check5->Success Yes Solution5->Success

References

Addressing variability in N-Oxalylglycine experimental outcomes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in experimental outcomes using N-Oxalylglycine (NOG) and its common prodrug, dimethyloxalylglycine (DMOG).

Frequently Asked Questions (FAQs)

Q1: What is this compound (NOG) and how does it work?

This compound is a cell-permeable inhibitor of α-ketoglutarate-dependent dioxygenases.[1] It functions as a competitive inhibitor with respect to α-ketoglutarate, a key cofactor for these enzymes.[2] The primary targets of NOG in many experimental settings are prolyl hydroxylase domain enzymes (PHDs), which are responsible for the degradation of Hypoxia-Inducible Factor-1α (HIF-1α).[3] By inhibiting PHDs, NOG stabilizes HIF-1α, leading to the activation of hypoxia-responsive genes.[4] NOG also inhibits other α-ketoglutarate-dependent enzymes, such as Jumonji C-domain-containing histone demethylases (JMJDs).[1]

Q2: What is the difference between this compound (NOG) and Dimethyloxalylglycine (DMOG)?

Dimethyloxalylglycine (DMOG) is a cell-permeable prodrug of NOG.[5] In aqueous solutions like cell culture media, DMOG is rapidly de-esterified to its active form, NOG.[6] DMOG is often used in experiments due to its enhanced cell permeability compared to NOG.[7] However, the instability of DMOG and its conversion to NOG can be a significant source of experimental variability.[8]

Q3: Why am I seeing inconsistent HIF-1α stabilization with DMOG/NOG treatment?

Inconsistent HIF-1α stabilization is a common issue and can arise from several factors:

  • Prodrug Instability: DMOG is unstable in cell culture media, with a half-life that can be as short as minutes.[8] This rapid conversion to the active form, NOG, can lead to variability in the effective concentration of the inhibitor over time.

  • Cellular Uptake: The cellular uptake of the intermediate, monomethyl oxalylglycine (MOG), is largely dependent on the expression of the monocarboxylate transporter 2 (MCT2).[9][10] Cell lines with varying levels of MCT2 expression will accumulate different intracellular concentrations of NOG, resulting in varied HIF-1α stabilization.[8]

  • Cellular Metabolism: The activity of PHDs is sensitive to the metabolic state of the cell. Factors such as the intracellular levels of iron, ascorbate, and the balance between α-ketoglutarate and succinate can all influence PHD activity and thus the efficacy of NOG.[11][12]

  • Cell Line Heterogeneity: Cancer cell lines can be genetically and phenotypically diverse, leading to inherent variability in their response to drugs.[13][14] This can manifest as inconsistent HIF-1α stabilization even within different passages of the same cell line.

Q4: I am observing cytotoxicity in my experiments. Is this an expected off-target effect of NOG?

Yes, cytotoxicity can be a significant off-target effect of NOG, particularly at higher concentrations.[9] This toxicity is often independent of HIF-1α stabilization and is linked to the inhibition of other metabolic enzymes. NOG has been shown to directly inhibit mitochondrial function and glutaminolysis, leading to a suppression of cellular respiration.[15] It is crucial to distinguish between the intended effects of HIF-1α stabilization and these off-target cytotoxic effects.

Q5: What are the recommended working concentrations for NOG and DMOG?

The optimal concentration of NOG or DMOG is highly cell-type dependent and should be determined empirically. However, a general starting point for inducing HIF-1α stabilization is in the range of 0.1 to 1 mM for DMOG.[16] It is recommended to perform a dose-response curve to identify the lowest effective concentration that stabilizes HIF-1α without causing significant cytotoxicity.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No or weak HIF-1α stabilization 1. Inactive Compound: Improper storage or handling has led to degradation.- Store NOG/DMOG as a crystalline solid at -20°C. - Prepare fresh stock solutions in an appropriate solvent (e.g., water for NOG, DMSO for DMOG) and store at -80°C for short periods. Avoid repeated freeze-thaw cycles.[17]
2. Low Intracellular Concentration: Insufficient cellular uptake.- Confirm the expression of the MCT2 transporter in your cell line if using DMOG.[8] - Consider using a higher concentration or a different cell line with known MCT2 expression. - Increase the incubation time.
3. High PHD Activity: The metabolic state of the cells favors high PHD activity.- Ensure the cell culture medium has adequate glucose levels, as PHD activity can be influenced by the levels of TCA cycle intermediates.[11] - Check for the presence of sufficient ascorbate in the medium, as it is a cofactor for PHD activity.[11]
Inconsistent results between experiments 1. Prodrug Instability: Variable conversion of DMOG to NOG.- Prepare fresh DMOG solutions for each experiment immediately before use. - Minimize the time between adding DMOG to the media and treating the cells.
2. Cell Line Drift: Genetic or phenotypic changes in the cell line over time.- Use low-passage number cells and maintain consistent cell culture conditions. - Periodically perform cell line authentication.[13]
3. Inconsistent Cell Density: Cell density can affect the cellular metabolic state.- Seed cells at a consistent density for all experiments.
High levels of cell death 1. Off-Target Cytotoxicity: Inhibition of mitochondrial function and other metabolic pathways.- Perform a dose-response experiment to determine the concentration range that stabilizes HIF-1α with minimal cytotoxicity. - Use the lowest effective concentration for your experiments. - As a control, use a structurally distinct PHD inhibitor to confirm that the observed phenotype is due to HIF-1α stabilization.
2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) are toxic to the cells.- Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO).

Quantitative Data Summary

Table 1: Inhibitory Activity of this compound on Various Enzymes

Target EnzymeIC₅₀ (μM)Reference
Prolyl Hydroxylase Domain 1 (PHD1)2.1[1][18]
Prolyl Hydroxylase Domain 2 (PHD2)5.6[1][18]
Jumonji Domain-Containing Protein 2A (JMJD2A)250[1][18]
Jumonji Domain-Containing Protein 2C (JMJD2C)500[1][18]
Jumonji Domain-Containing Protein 2E (JMJD2E)24[1][18]

Experimental Protocols

Protocol 1: In Vitro HIF-1α Stabilization using DMOG

  • Cell Seeding: Plate cells at a consistent density in a multi-well plate and allow them to adhere overnight.

  • Preparation of DMOG Stock Solution: Immediately before use, dissolve DMOG in sterile DMSO to create a high-concentration stock solution (e.g., 100 mM).

  • Treatment: Dilute the DMOG stock solution directly into the cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1 mM). A vehicle control (DMSO only) should be included.

  • Incubation: Incubate the cells for the desired period (typically 4-24 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Cell Lysis and Protein Extraction: Wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for HIF-1α. A loading control (e.g., β-actin or vinculin) should also be probed on the same membrane.

Visualizations

HIF_Stabilization_Pathway cluster_degradation Degradation Pathway cluster_activation Activation Pathway Normoxia Normoxia PHD Prolyl Hydroxylase (PHD) Normoxia->PHD Activates Hypoxia Hypoxia Hypoxia->PHD Inhibits NOG This compound (or DMOG) NOG->PHD Inhibits HIF1a HIF-1α PHD->HIF1a Hydroxylates HIF1a_OH Hydroxylated HIF-1α HIF1_complex HIF-1 Complex HIF1a->HIF1_complex VHL VHL E3 Ligase HIF1a_OH->VHL Binds Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitinates HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binds to Gene_Expression Target Gene Expression HRE->Gene_Expression Induces

Caption: this compound stabilizes HIF-1α by inhibiting prolyl hydroxylases.

DMOG_Variability_Workflow DMOG DMOG (in media) MOG MOG DMOG->MOG Rapid Conversion (Instability) Variability Sources of Variability DMOG->Variability Half-life in media NOG_extracellular NOG (extracellular) MOG->NOG_extracellular Conversion MCT2 MCT2 Transporter MOG->MCT2 Transport NOG_intracellular NOG (intracellular) MCT2->NOG_intracellular MCT2->Variability Cell line expression levels Cell_Membrane Cell Membrane PHD_inhibition PHD Inhibition NOG_intracellular->PHD_inhibition Leads to Metabolic_inhibition Metabolic Inhibition (e.g., Mitochondria) NOG_intracellular->Metabolic_inhibition Can also lead to (High Concentrations) NOG_intracellular->Variability Cellular metabolic state HIF_stabilization HIF-1α Stabilization PHD_inhibition->HIF_stabilization Results in Cytotoxicity Cytotoxicity Metabolic_inhibition->Cytotoxicity Causes

Caption: Factors contributing to variability in DMOG experiments.

References

Validation & Comparative

Validating the Inhibitory Effect of N-Oxalylglycine on PHD2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately validating the inhibitory effect of compounds on prolyl hydroxylase domain 2 (PHD2) is crucial for advancing research in areas such as anemia, ischemia, and cancer. N-Oxalylglycine (NOG), a structural analogue of α-ketoglutarate, is a well-established inhibitor of PHD2. This guide provides a comparative analysis of NOG's performance against other common PHD2 inhibitors, supported by experimental data and detailed protocols.

Mechanism of Action: PHD2 Inhibition and HIF-1α Stabilization

Under normoxic conditions, PHD2 hydroxylates the alpha subunit of Hypoxia-Inducible Factor (HIF-1α), marking it for ubiquitination and subsequent proteasomal degradation. This process keeps HIF-1α levels low. This compound competitively inhibits PHD2 by binding to its active site, mimicking the co-substrate α-ketoglutarate.[1] This inhibition prevents the hydroxylation of HIF-1α, leading to its stabilization and accumulation. Stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription. These genes are involved in various cellular processes, including angiogenesis, erythropoiesis, and glucose metabolism, which are critical adaptive responses to hypoxia.

HIF Signaling Pathway cluster_normoxia Normoxia cluster_inhibition PHD2 Inhibition cluster_nucleus PHD2 Inhibition HIF-1α HIF-1α PHD2 PHD2 HIF-1α->PHD2 O2, α-KG VHL VHL HIF-1α->VHL Ubiquitination PHD2->HIF-1α Hydroxylation Proteasome Proteasome VHL->Proteasome Degradation NOG This compound (NOG) PHD2_inhibited PHD2 NOG->PHD2_inhibited Inhibition HIF-1α_stabilized HIF-1α Nucleus Nucleus HIF-1α_stabilized->Nucleus Translocation HRE Hypoxia Response Element (HRE) HIF-1α_stabilized->HRE Binding Target Genes Target Genes HRE->Target Genes Transcription

Caption: HIF-1α regulation by PHD2 and its inhibition by this compound.

Comparative Performance of PHD2 Inhibitors

The inhibitory potency of this compound and other PHD2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The table below summarizes the IC50 values for NOG and several other widely used or clinically relevant PHD2 inhibitors, as determined by various in vitro assays.

InhibitorAssay TypePHD2 IC50 (µM)Reference
This compound (NOG) Colorimetric α-KG detection106.4[2]
Dimethyloxaloylglycine (DMOG)Cell-based (HIF-1α stabilization)Effective at 100-1000 µM[3]
Roxadustat (FG-4592)Colorimetric α-KG detection0.450[2]
Roxadustat (FG-4592)AlphaScreen0.027[4]
Vadadustat (AKB-6548)Colorimetric α-KG detection0.808[2]
Vadadustat (AKB-6548)AlphaScreen0.029[4]
Daprodustat (GSK1278863)Colorimetric α-KG detection1.012[2]
Daprodustat (GSK1278863)AlphaScreen0.067[4]
Molidustat (BAY 85-3934)AlphaScreen0.007[4]
IOX2Cell-free assay0.021[5]
IOX4Cell-free assay0.0016[5]

Note: IC50 values can vary depending on the specific assay conditions, including enzyme and substrate concentrations.[2]

Experimental Protocols

In Vitro PHD2 Enzyme Activity Assay (Colorimetric)

This assay measures the consumption of the PHD2 co-substrate, α-ketoglutarate (α-KG), providing an indirect measure of enzyme activity. The remaining α-KG is derivatized with 2,4-dinitrophenylhydrazine (2,4-DNPH) to produce a colored product that can be quantified spectrophotometrically.[2]

Enzyme Assay Workflow Reagents Prepare Reagents: - Recombinant PHD2 - HIF-1α peptide - α-KG - NOG/Inhibitor - Assay Buffer Reaction Incubate PHD2, HIF-1α peptide, and inhibitor for 10 min Reagents->Reaction Initiation Initiate reaction by adding α-KG Reaction->Initiation Incubation Incubate at 37°C for 30 min Initiation->Incubation Quenching Stop reaction with TCA Incubation->Quenching Derivatization Add 2,4-DNPH and incubate Quenching->Derivatization Color_Development Add NaOH Derivatization->Color_Development Measurement Read absorbance at ~540 nm Color_Development->Measurement Analysis Calculate % inhibition and IC50 Measurement->Analysis

Caption: Workflow for the colorimetric PHD2 enzyme activity assay.

Materials:

  • Recombinant human PHD2

  • HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQL)

  • α-ketoglutarate (α-KG)

  • This compound (NOG) and other test inhibitors

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 µM FeCl2, 2 mM Ascorbate)

  • Trichloroacetic acid (TCA)

  • 2,4-dinitrophenylhydrazine (2,4-DNPH) solution

  • NaOH solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of NOG and other inhibitors in the assay buffer.

  • In a 96-well plate, add 25 µL of assay buffer, 25 µL of HIF-1α peptide (to a final concentration of 100 µM), and 25 µL of the inhibitor solution.

  • Add 25 µL of recombinant PHD2 (to a final concentration of 3 µM) to each well, except for the no-enzyme control wells.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 25 µL of α-KG (to a final concentration of 500 µM).

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 10% TCA.

  • Centrifuge the plate to pellet the precipitated protein.

  • Transfer 100 µL of the supernatant to a new 96-well plate.

  • Add 100 µL of 2,4-DNPH solution and incubate at room temperature for 20 minutes.

  • Add 50 µL of 2N NaOH to develop the color.

  • Read the absorbance at approximately 540 nm using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay: HIF-1α Stabilization by Western Blot

This assay validates the inhibitory effect of NOG in a cellular context by measuring the accumulation of HIF-1α protein.

Western Blot Workflow Cell_Culture Culture cells to 70-80% confluency Treatment Treat cells with NOG/ inhibitor for 4-8 hours Cell_Culture->Treatment Lysis Lyse cells and prepare nuclear extracts Treatment->Lysis Quantification Determine protein concentration (BCA assay) Lysis->Quantification SDS_PAGE Separate proteins by SDS-PAGE Quantification->SDS_PAGE Transfer Transfer proteins to PVDF membrane SDS_PAGE->Transfer Blocking Block membrane with 5% milk Transfer->Blocking Primary_Ab Incubate with anti-HIF-1α primary antibody Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect signal using ECL Secondary_Ab->Detection Analysis Analyze band intensity Detection->Analysis

Caption: Workflow for Western blot analysis of HIF-1α stabilization.

Materials:

  • Cell line (e.g., HeLa, HEK293T)

  • Cell culture medium and supplements

  • This compound (or its cell-permeable analog, Dimethyloxaloylglycine - DMOG) and other test inhibitors

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Nuclear extraction kit (recommended)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibody against HIF-1α

  • Primary antibody against a loading control (e.g., β-actin or Lamin B1 for nuclear extracts)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • Seed cells in culture plates and grow to 70-80% confluency.

  • Treat the cells with varying concentrations of NOG (or DMOG, typically 0.1-1 mM) or other inhibitors for 4-8 hours.[3] Include a vehicle-treated (e.g., DMSO) negative control and a positive control (e.g., treatment with CoCl2 or hypoxia).

  • After treatment, wash the cells with cold PBS.

  • Lyse the cells and, ideally, perform nuclear extraction as stabilized HIF-1α translocates to the nucleus.[6]

  • Determine the protein concentration of the lysates using a BCA assay.

  • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL detection reagent.

  • Capture the chemiluminescent signal using an imaging system.

  • Analyze the band intensities to quantify the relative levels of HIF-1α stabilization, normalizing to the loading control.

By following these protocols and utilizing the comparative data provided, researchers can effectively validate the inhibitory effect of this compound on PHD2 and benchmark its performance against other relevant inhibitors in the field.

References

A Comparative Analysis of N-Oxalylglycine and Dimethyloxalylglycine in Prolyl Hydroxylase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of N-Oxalylglycine (NOG) and its dimethyl ester prodrug, dimethyloxalylglycine (DMOG), as inhibitors of prolyl hydroxylase domain (PHD) enzymes. This inhibition leads to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in the cellular response to hypoxia, with therapeutic potential in ischemia, anemia, and inflammatory diseases.[1]

Executive Summary

This compound (NOG) is a potent, competitive inhibitor of prolyl hydroxylases, acting as a structural analog of α-ketoglutarate.[2] However, its utility in cell-based assays and in vivo applications is limited by its low cell permeability. Dimethyloxalylglycine (DMOG) is a cell-permeable prodrug of NOG.[3][4][5] Once inside the cell, DMOG is rapidly hydrolyzed by intracellular esterases to yield NOG, the active inhibitory compound.[3][4][5] Therefore, a direct comparison of the in vitro efficacy of NOG and DMOG on purified enzymes favors NOG due to its immediate activity, while the cellular and in vivo efficacy is fundamentally dependent on the efficient uptake and conversion of DMOG to NOG.

Mechanism of Action: A Prodrug Approach

The primary mechanism of action involves the inhibition of PHD enzymes, which are responsible for the hydroxylation of proline residues on HIF-1α. This hydroxylation event targets HIF-1α for proteasomal degradation under normoxic conditions. By inhibiting PHDs, both NOG and DMOG (via conversion to NOG) lead to the stabilization and accumulation of HIF-1α, which can then translocate to the nucleus and activate the transcription of target genes involved in angiogenesis, erythropoiesis, and glucose metabolism.

HIF-1a Stabilization Pathway cluster_normoxia Normoxia cluster_hypoxia_inhibitor Hypoxia / PHD Inhibition HIF-1a HIF-1a PHD PHD HIF-1a->PHD Prolyl Hydroxylation VHL VHL PHD->VHL pVHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degraded HIF-1a Degraded HIF-1a Proteasome->Degraded HIF-1a Degradation HIF-1a_stable HIF-1a HIF1_beta HIF-1β/ARNT HIF-1a_stable->HIF1_beta Dimerization PHD_inhibited PHD NOG_DMOG NOG / DMOG NOG_DMOG->PHD_inhibited Inhibition HRE Hypoxia Response Element (HRE) Gene Transcription HIF1_beta->HRE Experimental Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell Culture Cell Culture Treatment Treatment with NOG or DMOG Cell Culture->Treatment Western Blot Western Blot (HIF-1α stabilization) Treatment->Western Blot PHD Assay PHD Activity Assay Treatment->PHD Assay Viability Assay Cell Viability Assay Treatment->Viability Assay Animal Model Animal Model DMOG Admin DMOG Administration (e.g., i.p.) Animal Model->DMOG Admin Tissue Harvest Tissue Harvest DMOG Admin->Tissue Harvest Functional Outcome Functional Outcome (e.g., infarct volume, wound healing) DMOG Admin->Functional Outcome IHC Immunohistochemistry (HIF-1α, VEGF) Tissue Harvest->IHC

References

N-Oxalylglycine's Interaction with Dioxygenases: A Comparative Guide to Specificity and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between inhibitors and their targets is paramount. N-Oxalylglycine (NOG), a structural analogue of α-ketoglutarate, has emerged as a broad-spectrum inhibitor of 2-oxoglutarate (2OG)-dependent dioxygenases, a diverse superfamily of enzymes implicated in a range of physiological and pathological processes. This guide provides an objective comparison of NOG's binding affinity for various dioxygenases, supported by experimental data, detailed protocols, and visual representations of the associated signaling pathways.

This compound acts as a competitive inhibitor by binding to the Fe(II) active site of 2OG-dependent dioxygenases, thereby preventing the binding of the endogenous co-substrate, 2-oxoglutarate. This inhibition affects a wide array of biological processes, from hypoxia sensing and histone demethylation to collagen biosynthesis. While NOG is often described as a pan-inhibitor, its affinity for different dioxygenase subfamilies varies, a critical consideration for its application as a chemical probe in research and as a scaffold for the development of more selective therapeutic agents.

Comparative Inhibitory Activity of this compound

The inhibitory potency of this compound across a panel of human 2-oxoglutarate-dependent dioxygenases is summarized in the table below. The half-maximal inhibitory concentration (IC50) values highlight the variable sensitivity of these enzymes to NOG, indicating a degree of selectivity despite its broad-spectrum nature.

Dioxygenase FamilyEnzymeIC50 (µM)
HIF Prolyl Hydroxylases PHD12.1[1][2]
PHD25.6 - 12.3[1][2][3]
Factor Inhibiting HIF (FIH) FIH10.36[3]
Jumonji Domain-Containing Histone Demethylases JMJD2A250[1][2]
JMJD2C500[1][2]
JMJD2E24[1][2]
JMJD50.15[3]
Aspartate/Asparagine-β-Hydroxylase AspH11.1[3]
Taurine/α-ketoglutarate Dioxygenase TauD~290 (Ki)[4]

Signaling Pathways Modulated by this compound Inhibition

The inhibition of different dioxygenase subfamilies by this compound leads to the modulation of distinct signaling pathways. Understanding these pathways is crucial for interpreting the cellular effects of NOG.

HIF Prolyl Hydroxylase (PHD) Pathway

Under normoxic conditions, HIF prolyl hydroxylases (PHDs) hydroxylate proline residues on the alpha subunit of Hypoxia-Inducible Factor (HIF-α). This modification targets HIF-α for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. Inhibition of PHDs by NOG prevents this degradation, leading to the stabilization of HIF-α, its translocation to the nucleus, and the activation of hypoxia-responsive genes involved in angiogenesis, erythropoiesis, and metabolism.[5][6][7]

HIF_Pathway cluster_normoxia Normoxia cluster_hypoxia_NOG Hypoxia or NOG Inhibition PHD_active PHD (Active) HIF_alpha HIF-α PHD_active->HIF_alpha Hydroxylation PHD_inactive PHD (Inactive) HIF_alpha_OH HIF-α-OH HIF_alpha->HIF_alpha_OH VHL VHL Complex HIF_alpha_OH->VHL Proteasome Proteasome VHL->Proteasome Degradation Degradation Proteasome->Degradation HIF_alpha_stable HIF-α (Stable) HIF_complex HIF-α/β Complex HIF_alpha_stable->HIF_complex HIF_beta HIF-β HIF_beta->HIF_complex Nucleus Nucleus HIF_complex->Nucleus HRE Hypoxia Response Element (HRE) Nucleus->HRE Binds to Gene_Expression Target Gene Expression HRE->Gene_Expression NOG This compound NOG->PHD_active Inhibits JMJ_Pathway JMJD Jumonji Histone Demethylase (JMJD) Histone_me Methylated Histone (e.g., H3K9me3) JMJD->Histone_me Demethylates Histone_dem Demethylated Histone Histone_me->Histone_dem Chromatin_Closed Condensed Chromatin (Transcriptional Repression) Histone_me->Chromatin_Closed Chromatin_Open Open Chromatin (Transcriptional Activation) Histone_dem->Chromatin_Open Gene_Expression Altered Gene Expression Chromatin_Open->Gene_Expression NOG This compound NOG->JMJD Inhibits AspH_Pathway AspH Aspartate-β-hydroxylase (AspH) Notch_Receptor Notch Receptor AspH->Notch_Receptor Hydroxylates Notch_Receptor_OH Hydroxylated Notch Receptor Notch_Receptor->Notch_Receptor_OH Notch_Signaling Notch Signaling Activation Notch_Receptor_OH->Notch_Signaling Cell_Processes Cell Proliferation, Differentiation, Survival Notch_Signaling->Cell_Processes NOG This compound NOG->AspH Inhibits Experimental_Workflow Start Start Prepare_Reagents Prepare Reagents: - Purified Dioxygenase - Substrate (e.g., peptide) - Co-factors (FeSO4, Ascorbate) - NOG dilutions Start->Prepare_Reagents Incubation Incubation: Mix enzyme, substrate, co-factors, and NOG. Incubate at 37°C. Prepare_Reagents->Incubation Quench Quench Reaction (e.g., with acid or organic solvent) Incubation->Quench Detection Detection of Activity: - MALDI-TOF MS - FDH-coupled assay - LC-MS Quench->Detection Analysis Data Analysis: Calculate IC50 values Detection->Analysis End End Analysis->End

References

Confirming N-Oxalylglycine-Induced HIF-1α Accumulation by Western Blot: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cellular biology and drug development, accurately assessing the modulation of Hypoxia-Inducible Factor-1α (HIF-1α) is crucial. N-Oxalylglycine (NOG) is a potent inhibitor of prolyl hydroxylase domain (PHD) enzymes, leading to the stabilization and accumulation of HIF-1α under normoxic conditions. This guide provides a comprehensive comparison of NOG with other common methods for HIF-1α induction and details the Western blot procedure to confirm its accumulation.

Comparison of HIF-1α Induction Methods

The stabilization of HIF-1α can be achieved through various stimuli, each with distinct mechanisms and experimental considerations. Below is a comparison of this compound with physiological hypoxia and other chemical inducers.

FeatureThis compound (NOG)Dimethyloxalylglycine (DMOG)Cobalt Chloride (CoCl₂)Hypoxia (Low Oxygen)
Mechanism of Action Competitive inhibitor of α-ketoglutarate at the catalytic site of PHD enzymes.[1][2]A cell-permeable ester of NOG; intracellularly hydrolyzed to NOG to inhibit PHD enzymes.[3][4][5]Mimics hypoxia by displacing iron in the active site of PHD enzymes, inhibiting their activity.[6]The physiological stimulus; lack of oxygen as a co-substrate directly inhibits PHD activity.[6][7]
Typical Working Concentration 0.1 - 1 mM[3]0.1 - 1 mM[3][4]100 - 300 µM[3][8]1% - 5% O₂[9][10]
Incubation Time 4 - 8 hours[3]4 - 8 hours[3]4 - 24 hours[3][8]4 - 24 hours[3]
Specificity High for 2-oxoglutarate dependent dioxygenases, including PHDs and certain histone demethylases.[1]Similar to NOG, as it is the active compound.[11]Less specific; can induce oxidative stress and affect other metabolic processes.[6]Most physiologically relevant but requires specialized equipment.
Advantages Direct and potent inhibition of PHDs.High cell permeability.Cost-effective and widely used.Gold standard for studying physiological hypoxia.
Disadvantages Lower cell permeability compared to its ester, DMOG.Can have off-target effects on mitochondrial function.[11]Can be toxic to cells at higher concentrations and lacks specificity.Requires hypoxic chambers or incubators.

Signaling Pathway of this compound-Induced HIF-1α Accumulation

Under normal oxygen levels (normoxia), HIF-1α is hydroxylated by PHD enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, subsequent ubiquitination, and rapid degradation by the proteasome. This compound, as an analog of the PHD co-substrate α-ketoglutarate, competitively inhibits PHD activity. This prevents HIF-1α hydroxylation, allowing it to escape degradation, accumulate in the cytoplasm, and translocate to the nucleus where it dimerizes with HIF-1β to activate target gene expression.

NOG-induced HIF-1a Accumulation cluster_0 Normoxia cluster_1 This compound Treatment HIF-1a HIF-1a Hydroxylated HIF-1a Hydroxylated HIF-1α HIF-1a->Hydroxylated HIF-1a PHD, O₂, α-KG PHD PHD a-KG α-KG O2 O₂ Ubiquitination Ubiquitination Hydroxylated HIF-1a->Ubiquitination VHL VHL VHL Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation NOG This compound PHD_inhibited PHD NOG->PHD_inhibited inhibits HIF-1a_stable HIF-1α Accumulation HIF-1α Accumulation HIF-1a_stable->Accumulation Nucleus Nucleus Accumulation->Nucleus HIF-1 Complex HIF-1 Complex Nucleus->HIF-1 Complex dimerizes with HIF-1β HIF-1b HIF-1β HRE HRE HIF-1 Complex->HRE Target Gene Expression Target Gene Expression HRE->Target Gene Expression Western_Blot_Workflow Cell_Culture Cell Culture & Treatment (NOG, DMOG, CoCl₂) Cell_Lysis Cell Lysis (on ice with inhibitors) Cell_Culture->Cell_Lysis Protein_Quant Protein Quantification (BCA or Bradford) Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE (7.5% Gel) Protein_Quant->SDS_PAGE Transfer Protein Transfer (PVDF/Nitrocellulose) SDS_PAGE->Transfer Blocking Blocking (5% Milk/BSA in TBST) Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-HIF-1α, 4°C O/N) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Imaging & Analysis (Densitometry) Detection->Analysis

References

A Comparative Guide to HIF Prolyl Hydroxylase Inhibitors: N-Oxalylglycine vs. Roxadustat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, side-by-side comparison of N-Oxalylglycine (NOG) and Roxadustat (FG-4592), two prominent inhibitors of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase domain (PHD) enzymes. While both molecules act on the same enzyme family, their profiles, applications, and developmental stages differ significantly. Roxadustat is a clinically approved therapeutic for anemia associated with chronic kidney disease (CKD), whereas this compound serves primarily as a broad-spectrum research tool for studying α-ketoglutarate-dependent oxygenases.

Mechanism of Action: Stabilizing the Hypoxic Response

Under normal oxygen levels (normoxia), HIF-α subunits are hydroxylated by PHD enzymes, leading to their recognition by the von Hippel-Lindau (VHL) tumor suppressor, subsequent ubiquitination, and proteasomal degradation. This process keeps HIF-α levels low. In low oxygen conditions (hypoxia), PHD activity is inhibited, allowing HIF-α to stabilize, translocate to the nucleus, and dimerize with HIF-β. This complex then binds to Hypoxia Response Elements (HREs) on target genes, activating the transcription of proteins involved in erythropoiesis, angiogenesis, and iron metabolism.

Both this compound and Roxadustat are structural analogs of α-ketoglutarate, a key cofactor for PHD enzymes. By competitively inhibiting PHDs, they mimic a hypoxic state, leading to the stabilization of HIF-α and the subsequent activation of downstream pathways, even under normoxic conditions.[1][2]

HIF_Pathway cluster_normoxia Normoxia (High Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) or PHD Inhibition HIF-1α_N HIF-1α PHD PHD Enzymes HIF-1α_N->PHD Hydroxylation (O₂, α-KG, Fe²⁺) VHL VHL PHD->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination & Degradation HIF-1α_H HIF-1α HIF_Complex HIF-1α/β Complex HIF-1α_H->HIF_Complex Dimerization HIF-1β HIF-1β HIF-1β->HIF_Complex HRE HRE (DNA) HIF_Complex->HRE Binds to Target_Genes Target Gene Transcription (EPO, VEGF, etc.) HRE->Target_Genes Activates Inhibitors This compound Roxadustat Inhibitors->PHD Inhibit

Caption: HIF-1α stabilization pathway under normoxia and hypoxia/PHD inhibition.

Quantitative Data Comparison

The following tables summarize key quantitative parameters for this compound and Roxadustat, highlighting their distinct biochemical and pharmacokinetic profiles.

Table 1: In Vitro Inhibitory Activity (IC₅₀)
Target EnzymeThis compound (µM)Roxadustat (µM)
PHD12.1[3]-
PHD25.6[3]~0.591[4]
JMJD2A250[3]-
JMJD2C500[3]-
JMJD2E24[3]-
FTO-9.8[4]
KDR Channel (late)-1.32[5][6]
KDR Channel (peak)-5.71[5][6]
Data for Roxadustat's direct inhibition of specific PHD isoforms is less commonly cited in public literature than its overall effect on the HIF pathway. KDR refers to delayed-rectifier potassium channels, indicating potential off-target effects.
Table 2: Pharmacokinetic Parameters
ParameterThis compoundRoxadustat (Human)
Administration Preclinical (cell culture/in vivo models)Oral[1]
Cell Permeability Yes (often used as a cell-permeable prodrug, DMOG)[7][8]Yes
Half-life (t½) Very short in blood (as DMOG/MOG prodrugs)[9]9.6 - 16 hours[3]
Apparent Clearance N/A (Preclinical)1.2 - 2.65 L/h[3]
Volume of Distribution N/A (Preclinical)22 - 57 L[3]
Plasma Protein Binding N/A (Preclinical)~99%[3]
This compound itself has poor membrane permeability; its dimethyl ester prodrug, Dimethyloxalylglycine (DMOG), is used for cell-based and in vivo experiments, which rapidly hydrolyzes to NOG.[8] Comprehensive human pharmacokinetic data for NOG is not available as it is not a clinical drug.

Efficacy and Application

Roxadustat has undergone extensive phase III clinical trials, demonstrating its efficacy and safety in treating anemia in both non-dialysis-dependent (NDD) and dialysis-dependent (DD) CKD patients.[10][11]

  • Hemoglobin Levels: Roxadustat significantly increases hemoglobin (Hb) levels compared to placebo and is non-inferior to erythropoiesis-stimulating agents (ESAs) like epoetin alfa.[12][13][14] In a pooled analysis of NDD-CKD patients, roxadustat treatment resulted in an average Hb increase of 1.9 g/dL over 28-52 weeks, compared to 0.1 g/dL for placebo.[12]

  • Iron Metabolism: Unlike traditional ESAs, Roxadustat improves iron utilization by regulating iron metabolism.[10] It has been shown to increase serum iron, total iron-binding capacity (TIBC), and transferrin levels while reducing the need for intravenous iron supplementation.[13]

  • Inflammation: Roxadustat has been shown to be effective even in the presence of inflammation, a condition that can blunt the response to ESAs.[13] Meta-analyses have indicated a significant reduction in C-reactive protein (CRP) levels in patients treated with Roxadustat compared to ESAs.[13]

This compound is a preclinical research compound. Its application is primarily in laboratory settings to probe the function of α-ketoglutarate-dependent oxygenases.

  • HIF Pathway Research: It is widely used to pharmacologically induce a hypoxic response in cell culture to study the downstream effects of HIF stabilization.[8]

  • Epigenetics Research: Due to its inhibitory activity against Jumonji C-domain-containing (JMJD) histone demethylases, NOG is also used to study epigenetic modifications.[15]

  • Broad-Spectrum Inhibition: Its activity against a wide range of 2OG-dependent oxygenases makes it a useful tool but also highlights its lack of specificity compared to clinically developed drugs like Roxadustat.[2]

Safety and Toxicity Profile

Roxadustat: The safety profile of Roxadustat has been evaluated in numerous clinical trials.

  • Adverse Events: The overall incidence of treatment-emergent adverse events is generally comparable to ESAs.[13]

  • Cardiovascular Safety: Initial concerns regarding the cardiovascular safety of HIF-PH inhibitors have been extensively studied. Large-scale trials and meta-analyses have shown that Roxadustat does not appear to increase the risk of major adverse cardiovascular events (MACE), mortality, heart attacks, or strokes compared to placebo or ESAs.[12]

  • Other Effects: Some studies have noted a reduction in cholesterol levels.[16]

This compound: Safety data is limited to preclinical assessments and material safety data sheets (MSDS).

  • Toxicity: It is classified as harmful if swallowed (Acute Toxicity 4, Oral).[17]

  • In Vivo Studies: High intracellular concentrations of NOG, resulting from the administration of its prodrugs, can lead to off-target inhibition of metabolic enzymes and cause cytotoxicity in preclinical models.[9] In vivo studies are still in the developmental stage.[3]

Experimental Protocols

Below are generalized methodologies for assays relevant to the characterization of PHD inhibitors like this compound and Roxadustat.

Protocol 1: In Vitro PHD2 Inhibition Assay (Generic)

This protocol describes a common method to measure the direct inhibitory effect of a compound on PHD2 enzyme activity, often using a peptide substrate.

  • Reagents: Recombinant human PHD2, VHL-elongin B-elongin C (VBC) complex, HIF-1α peptide substrate (e.g., biotin-conjugated DLDLEMLAPYIPMDDDFQL), α-ketoglutarate, FeSO₄, ascorbate, and test compounds (NOG, Roxadustat).

  • Procedure:

    • In a 96-well plate, combine PHD2 enzyme, HIF-1α peptide, FeSO₄, and ascorbate in assay buffer.

    • Add serial dilutions of the test compound or vehicle control.

    • Initiate the reaction by adding α-ketoglutarate.

    • Incubate at room temperature for a specified time (e.g., 30-60 minutes).

    • Stop the reaction.

  • Detection: The amount of hydroxylated HIF-1α peptide is quantified. A common method is a homogeneous time-resolved fluorescence (HTRF) assay, where a europium-labeled anti-hydroxylation antibody and a streptavidin-allophycocyanin (SA-APC) conjugate are added. Hydroxylation brings the donor (Europium) and acceptor (APC) into proximity, generating a FRET signal.

  • Analysis: The signal is measured, and IC₅₀ values are calculated by plotting the percentage of inhibition against the compound concentration.

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection (HTRF) Reagents Combine Reagents: - PHD2 Enzyme - HIF-1α Peptide - FeSO₄, Ascorbate Compound Add Test Compound (NOG or Roxadustat) Reagents->Compound Initiate Initiate Reaction (Add α-KG) Compound->Initiate Incubate Incubate at RT Initiate->Incubate Stop Stop Reaction Incubate->Stop Add_Ab Add Detection Reagents (Eu-Ab, SA-APC) Stop->Add_Ab Read Read Plate (Measure FRET Signal) Add_Ab->Read Analysis Calculate IC₅₀ Value Read->Analysis

Caption: General workflow for an in vitro PHD2 inhibition assay.
Protocol 2: Cell-Based HIF-1α Stabilization Assay

This protocol assesses the ability of a compound to stabilize HIF-1α in a cellular context.

  • Cell Culture: Culture a relevant cell line (e.g., HeLa, Hep3B, or HK-2 cells) in appropriate media.

  • Treatment: Seed cells in plates and allow them to adhere. Treat the cells with various concentrations of the test compound (NOG prodrug DMOG, or Roxadustat) for a set period (e.g., 4-6 hours). Include a positive control (e.g., hypoxia at 1% O₂ or CoCl₂) and a vehicle control.

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them to prepare whole-cell extracts or nuclear extracts.

  • Quantification:

    • Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for HIF-1α. Use a loading control (e.g., β-actin or Lamin B1) for normalization.

    • ELISA: Use a sandwich ELISA kit to quantify HIF-1α levels in the cell lysates.

  • Analysis: Quantify the HIF-1α signal relative to the loading control or total protein. Determine the compound's potency in stabilizing HIF-1α.

Conclusion

This compound and Roxadustat are both valuable molecules that inhibit PHD enzymes by acting as α-ketoglutarate mimetics. However, their utility and characteristics are distinct.

  • Roxadustat is a potent, selective, and orally bioavailable drug that has been rigorously tested and approved for clinical use in treating anemia of CKD. It represents a successful translation of the HIF pathway biology into a therapeutic agent that addresses both erythropoietin deficiency and dysregulated iron metabolism.

  • This compound is a foundational research tool. Its broad-spectrum activity against multiple α-ketoglutarate-dependent oxygenases, including PHDs and histone demethylases, makes it invaluable for basic research into cellular oxygen sensing and epigenetics. Its limited specificity and preclinical status mean it is not suitable for therapeutic use but remains a cornerstone for laboratory investigation.

For drug development professionals, Roxadustat serves as a benchmark for a clinically successful HIF-PH inhibitor. For researchers and scientists, this compound provides a readily available, cell-permeable (via prodrugs) tool to manipulate and study the intricate network of cellular oxygenases.

References

Safety Operating Guide

Proper Disposal of N-Oxalylglycine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of N-Oxalylglycine, a compound frequently used in research and drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

This compound is classified as harmful if swallowed and can cause skin and eye irritation.[1][2][3] While not formally classified as an environmental hazard, its release into sewers and surface water is strongly discouraged.[1][4] Therefore, disposal as a solid chemical waste is the recommended and safest method.

Summary of Key Data

For quick reference, the following table summarizes the essential quantitative data for this compound.

PropertyValueSource
Molecular Formula C4H5NO5[2]
Molecular Weight 147.09 g/mol [2][5]
GHS Hazard Statement H302: Harmful if swallowed[1][2]
Solubility in PBS (pH 7.2) ~10 mg/mL[6]
Solubility in Ethanol/DMSO ~10 mg/mL[6]

Step-by-Step Disposal Protocol

This protocol outlines the standard procedure for the disposal of this compound in a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory attire, including a lab coat, nitrile gloves, and safety goggles.

2. Waste Collection:

  • Designate a specific, properly labeled hazardous waste container for solid chemical waste. The container should be made of a compatible material (e.g., polyethylene) and have a secure lid.

  • Carefully transfer any unwanted solid this compound into this container using a spatula or scoop. Avoid creating dust.

  • For solutions of this compound, absorb the liquid with an inert material (e.g., vermiculite, sand) and place the absorbed material into the solid waste container.

3. Container Labeling:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Include the appropriate hazard pictogram (e.g., exclamation mark for acute toxicity).

4. Storage:

  • Store the sealed waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials.

5. Final Disposal:

  • Arrange for pickup and disposal by your institution's licensed hazardous waste management service. Always follow your institution's specific procedures for waste manifest and pickup requests.

In Case of a Spill:

  • Evacuate and restrict access to the spill area.

  • Ensure proper ventilation.

  • Wearing appropriate PPE, cover the spill with an absorbent, inert material.

  • Carefully sweep or scoop the material into a designated hazardous waste container.[3][4]

  • Clean the spill area with soap and water.[3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_start cluster_assessment Hazard Assessment cluster_procedure Disposal Procedure cluster_end start Start: Unwanted this compound is_solid Is the waste in solid form? start->is_solid is_solution Is the waste a solution? is_solid->is_solution No collect_solid Collect in a labeled solid hazardous waste container. is_solid->collect_solid Yes absorb_solution Absorb solution with inert material. is_solution->absorb_solution Yes end_point Arrange for hazardous waste pickup. is_solution->end_point No (Empty Container) collect_solid->end_point absorb_solution->collect_solid

Caption: Decision workflow for this compound disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.